UCI-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H45N7O7 |
|---|---|
Molecular Weight |
651.8 g/mol |
IUPAC Name |
3-[(5S,8S,11S,14S)-14-(4-aminobutyl)-5-benzyl-11-(hydroxymethyl)-3,6,9,12,15-pentaoxo-4,7,10,13,16-pentazabicyclo[17.2.2]tricosa-1(21),19,22-trien-8-yl]propanamide |
InChI |
InChI=1S/C33H45N7O7/c34-16-5-4-8-24-30(44)36-17-15-21-9-11-23(12-10-21)19-29(43)37-26(18-22-6-2-1-3-7-22)32(46)39-25(13-14-28(35)42)31(45)40-27(20-41)33(47)38-24/h1-3,6-7,9-12,24-27,41H,4-5,8,13-20,34H2,(H2,35,42)(H,36,44)(H,37,43)(H,38,47)(H,39,46)(H,40,45)/t24-,25-,26-,27-/m0/s1 |
InChI Key |
WUFAMCHXKZWVRJ-FWEHEUNISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of UCI-1, a von Hippel-Lindau (VHL) E3 Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "UCI-1" appears to be a proprietary or internal designation. Data presented in this guide are based on published research on well-characterized small molecule inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase that share the same mechanism of action. This information is intended to be representative of a compound like this compound that targets the VHL-HIF-1α interaction.
Core Mechanism of Action
This compound is a small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its primary mechanism of action is the disruption of the protein-protein interaction between VHL and the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[1][2] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylase domain enzymes (PHDs).[3] This post-translational modification allows VHL to recognize, bind to, and polyubiquitinate HIF-1α, targeting it for rapid degradation by the proteasome.[4][5] This process keeps HIF-1α levels low in normoxic conditions.
By competitively binding to the HIF-1α binding pocket on VHL, this compound prevents the recognition of hydroxylated HIF-1α.[5] This inhibition of the VHL-HIF-1α interaction prevents the ubiquitination and subsequent degradation of HIF-1α. As a result, HIF-1α accumulates in the cell, even in the presence of oxygen, and translocates to the nucleus. In the nucleus, it dimerizes with HIF-1β (also known as ARNT) to form the active HIF-1 transcription factor. HIF-1 then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.[3] These target genes are involved in various cellular processes, including angiogenesis, glucose metabolism, and cell survival, which are critical for tumor progression.[5]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data
The following table summarizes the inhibitory activity of representative small molecule inhibitors of the VHL-HIF-1α interaction. These values are indicative of the potency that a compound like this compound would exhibit.
| Compound ID | Assay Type | IC50 (µM) | Reference |
| Compound 9 | Fluorescence Polarization | 2.0 ± 0.14 | [2] |
| Compound 5 | Fluorescence Polarization | 6.0 ± 0.63 | [2] |
| Compound 4 | Fluorescence Polarization | 9.0 ± 0.87 | [2] |
| Compound 51 | Fluorescence Polarization | 0.9 | [1] |
| Natural Product 1 | Fluorescence Polarization | Value not specified, but active | [6] |
Experimental Protocols
VHL-HIF-1α Binding Assay (Fluorescence Polarization)
This assay is used to determine the IC50 of compounds that inhibit the VHL-HIF-1α interaction.
Methodology:
-
Reagents and Materials:
-
Recombinant VHL-Elongin B-Elongin C (VCB) complex.
-
Fluorescently labeled peptide derived from the oxygen-dependent degradation domain of HIF-1α (e.g., FAM-DEALA-Hyp-YIPD).[1]
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
384-well black plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Add a fixed concentration of the VCB complex and the fluorescently labeled HIF-1α peptide to each well of the 384-well plate.
-
Add serial dilutions of the test compound to the wells. Include wells with DMSO only as a negative control (maximum polarization) and wells with a known potent inhibitor or no VCB complex as a positive control (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Western Blot for HIF-1α Detection
This protocol is used to qualitatively and semi-quantitatively measure the accumulation of HIF-1α in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HeLa, 786-O) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).
-
As a positive control for HIF-1α stabilization, cells can be treated with a hypoxia-mimicking agent like cobalt chloride (CoCl2) or desferrioxamine (DFO), or cultured under hypoxic conditions (1% O2).[7]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For enhanced detection, nuclear extracts can be prepared as stabilized HIF-1α translocates to the nucleus.[7]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 7.5% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][9]
-
A loading control, such as β-actin or α-tubulin, should be probed on the same membrane to ensure equal protein loading.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the direct binding of a drug to its target protein in a cellular environment.
Methodology:
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or a vehicle control.
-
After incubation, heat the cell suspensions to a range of temperatures to induce protein denaturation. The principle is that ligand-bound proteins are more resistant to thermal denaturation.
-
Lyse the cells by freeze-thaw cycles.
-
-
Fractionation and Protein Quantification:
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble target protein (VHL) in the supernatant using Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble VHL against the temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes VHL, confirming target engagement.[10][11]
-
In Vivo Preclinical Models
The in vivo efficacy of VHL inhibitors like this compound is typically evaluated in mouse xenograft models.
Methodology:
-
Cell Line Selection:
-
Choose a human cancer cell line that is sensitive to HIF-1α stabilization, such as a VHL-null renal cell carcinoma line (e.g., 786-O) or other lines where HIF-1α plays a key role in tumor growth.
-
-
Tumor Implantation:
-
Implant the selected cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives a vehicle.
-
-
Efficacy Evaluation:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Pharmacodynamic studies can be performed on tumor tissues to confirm target engagement in vivo, for example, by measuring HIF-1α levels and the expression of its downstream target genes (e.g., VEGF).[12][13]
-
This comprehensive guide provides a detailed overview of the mechanism of action of this compound and the experimental approaches used to characterize its activity. The provided protocols and diagrams offer a framework for researchers and drug development professionals to understand and evaluate this class of VHL-HIF-1α interaction inhibitors.
References
- 1. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 5. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 9. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. aacrjournals.org [aacrjournals.org]
UCI-1 Peptide Inhibitor for SARS-CoV-2 Mpro: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global COVID-19 pandemic, caused by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has necessitated the urgent development of effective antiviral therapeutics. A key target for drug development is the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. This document provides a comprehensive technical overview of UCI-1, a first-in-class cyclic peptide inhibitor of SARS-CoV-2 Mpro. This compound was designed to mimic the conformation of a natural Mpro substrate at a C-terminal autolytic cleavage site.[1][2] This guide details the inhibitor's mechanism of action, quantitative efficacy, and the experimental protocols for its synthesis and evaluation, providing a valuable resource for researchers in the field of antiviral drug discovery.
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), plays a critical role in the viral life cycle by cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps).[3][4] This processing is essential for the assembly of the viral replication and transcription complex. The inhibition of Mpro is a promising strategy to disrupt viral replication, and its active site is a prime target for the development of small molecule and peptide-based inhibitors.
This compound is a cyclic pentapeptide designed as a competitive inhibitor of SARS-CoV-2 Mpro.[5] Its structure is constrained by a [4-(2-aminoethyl)phenyl]-acetic acid (AEPA) linker to mimic the bioactive conformation of the Mpro substrate. This design strategy aimed to create a stable, high-affinity ligand for the Mpro active site.
Mechanism of Action
This compound functions as a competitive inhibitor by binding to the active site of SARS-CoV-2 Mpro, thereby preventing the binding and cleavage of the natural viral polyprotein substrates. The cyclic design of this compound is crucial for its inhibitory activity, as its acyclic counterpart shows little to no inhibition. The peptide sequence of this compound, cyclo(-Phe-Gln-Ser-Lys-AEPA), is designed so that its amino acid side chains occupy the substrate-binding pockets of Mpro:
-
Phenylalanine (Phe) occupies the S2 pocket.
-
Glutamine (Gln) occupies the S1 pocket.
-
Serine (Ser) occupies the S1' pocket.
-
Lysine (Lys) occupies the S2' pocket.
This binding mode mimics the interaction of the natural substrate with the enzyme, but the cyclic structure and the AEPA linker prevent enzymatic cleavage.
Signaling Pathway of SARS-CoV-2 Replication and Mpro Inhibition
The following diagram illustrates the role of Mpro in the SARS-CoV-2 replication cycle and the mechanism of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cyclic peptide inhibitor of the SARS-CoV-2 main protease [escholarship.org]
- 3. A cyclic peptide inhibitor of the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral cyclic peptides targeting the main protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cyclic peptide inhibitor of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
UCI-1 Cyclic Peptide: A Technical Guide to its Structure, Function, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the UCI-1 cyclic peptide, a first-in-class inhibitor of the SARS-CoV-2 main protease (Mpro). This compound was designed to mimic the C-terminal autolytic cleavage site of Mpro, a viral enzyme essential for replication. This document details the structure and function of this compound, presenting key quantitative data on its inhibitory activity. Furthermore, it provides in-depth experimental protocols for its synthesis, purification, and biological evaluation, including enzymatic and cytotoxicity assays, as well as computational modeling techniques. The information herein is intended to serve as a valuable resource for researchers in the fields of antiviral drug discovery and peptide-based therapeutics.
Introduction
The emergence of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) prompted an urgent global effort to develop effective antiviral therapies. One of the most critical and well-characterized drug targets for coronaviruses is the main protease (Mpro), also known as the 3C-like protease (3CLpro)[1][2]. This viral enzyme is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins, a process that is indispensable for viral replication[3]. Inhibition of Mpro activity can effectively halt the viral life cycle, making it a prime target for antiviral drug development[4].
Cyclic peptides have emerged as a promising class of therapeutics due to their high binding affinity, specificity, and enhanced stability compared to their linear counterparts[5]. This compound (University of California, Irvine Coronavirus Inhibitor-1) is a novel, first-in-class cyclic peptide designed to inhibit the SARS-CoV-2 Mpro[1][6]. It was rationally designed to mimic the conformation of a natural Mpro substrate at its C-terminal autolytic cleavage site[1][4]. This guide provides a detailed examination of the structure, function, and experimental validation of this compound.
Structure and Design of this compound
This compound is a cyclic pentapeptide. Its design was based on the crystal structure of an inactive SARS-CoV Mpro variant in complex with its C-terminal prosequence[1]. The goal was to create a rigidified macrocycle that mimics the "kinked" conformation of the P2-P3' residues of the Mpro substrate when bound to the active site[1].
Chemical Structure
The sequence of this compound is cyclo(-Phe-Gln-Ser-Lys-AEPA) [6]. It is composed of four natural amino acids (Phenylalanine, Glutamine, Serine, and Lysine) and a synthetic linker, [4-(2-aminoethyl)phenyl]-acetic acid (AEPA)[1]. The AEPA linker creates a paracyclophane structure by connecting the C-terminus of the Lysine residue to the N-terminus of the Phenylalanine residue[1][7]. This cyclization is crucial for its inhibitory activity[1].
Design Rationale
The design of this compound aimed to position the side chains of the amino acid residues into the corresponding substrate-binding pockets of the Mpro active site[1][6]:
-
Phenylalanine (Phe) at the P2 position is designed to occupy the hydrophobic S2 pocket.
-
Glutamine (Gln) at the P1 position is designed to fit into the S1 pocket.
-
Serine (Ser) at the P1' position is intended to occupy the S1' pocket.
-
Lysine (Lys) at the P2' position is designed for the S2' pocket.
-
The AEPA group acts as a surrogate for the Phenylalanine side chain at the P3' position and occupies the S3' pocket[1].
The rigid macrocyclic structure is intended to pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty of binding to the Mpro active site[1].
Function and Mechanism of Action
The primary function of this compound is the inhibition of the SARS-CoV-2 main protease (Mpro)[1][6]. By binding to the active site of Mpro, this compound prevents the protease from cleaving the viral polyproteins, thereby disrupting the viral replication cycle[1][4]. Molecular docking and dynamics simulations suggest that this compound binds to the active site in its predicted manner, with the side chains occupying their respective pockets[1]. An important characteristic of this compound is its resistance to cleavage by Mpro, confirming its role as an inhibitor rather than a substrate[1].
The following diagram illustrates the proposed mechanism of action for this compound.
Quantitative Data
The inhibitory activity and cytotoxicity of this compound have been evaluated in vitro. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 Mpro
| Parameter | Value | Reference |
| IC50 | 160 µM | [8] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Result | Concentration | Reference |
| HEK293 | LDH Assay | No obvious cytotoxicity | Up to 256 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and evaluation of the this compound cyclic peptide.
Synthesis of this compound Cyclic Peptide
This compound is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) on a 2-chlorotrityl chloride resin, followed by solution-phase macrocyclization[1].
Materials:
-
Recombinant SARS-CoV-2 Mpro [1]* Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) [1]* this compound peptide
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
96-well black plates
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water or an appropriate solvent.
-
Create a serial dilution of this compound in the assay buffer to achieve final concentrations ranging from approximately 23.4 µM to 750 µM.[1]
-
Dilute the Mpro enzyme and FRET substrate to their working concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the diluted this compound solutions.
-
Add the Mpro solution to each well to a final concentration of 0.1 µM.[1]
-
Include positive controls (known Mpro inhibitor) and negative controls (vehicle without this compound).
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the Mpro enzyme.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well to a final concentration of 50 µM.[1] The total reaction volume should be 50 µL.[1]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (excitation at ~360 nm, emission at ~460 nm) over time at 37°C.[1]
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the initial rates against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Cytotoxicity Assay
A lactate (B86563) dehydrogenase (LDH) assay can be used to assess the cytotoxicity of this compound on a cell line such as human embryonic kidney (HEK293) cells.[7]
Workflow for LDH Cytotoxicity Assay:
Materials:
-
HEK293 cells [7]* Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at an appropriate density (e.g., 25,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Include wells for:
-
Negative control: Cells treated with vehicle only (spontaneous LDH release).
-
Positive control: Cells treated with a lysis buffer to induce maximum LDH release.
-
Blank: Medium only.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Assay Procedure:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit's protocol (e.g., 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
-
Measurement: Measure the absorbance at 490 nm using a plate reader.[3]
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] * 100
Molecular Docking
Molecular docking simulations can be performed using software like AutoDock Vina to predict the binding mode of this compound to the SARS-CoV-2 Mpro active site.[1]
Workflow for Molecular Docking:
Software:
-
AutoDock Tools
-
AutoDock Vina
-
PyMOL or other molecular visualization software
Protocol:
-
Protein Preparation:
-
Download the crystal structure of SARS-CoV-2 Mpro from the Protein Data Bank (PDB).
-
Using AutoDock Tools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein structure in PDBQT format.
-
-
Ligand Preparation:
-
Generate a 3D structure of the this compound cyclic peptide.
-
Perform energy minimization using a suitable force field.
-
In AutoDock Tools, define the rotatable bonds and save the ligand in PDBQT format.
-
-
Docking Grid Definition:
-
Define a grid box that encompasses the entire active site of Mpro. The coordinates can be centered on the catalytic dyad (Cys145 and His41).
-
-
Running AutoDock Vina:
-
Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box coordinates, and the output file name.
-
Execute AutoDock Vina from the command line using the configuration file.
-
-
Analysis of Results:
-
Vina will generate multiple binding poses for this compound, ranked by their predicted binding affinities (in kcal/mol).
-
Visualize the top-ranked poses in complex with the Mpro structure using PyMOL.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the active site residues to validate the binding mode.
-
Conclusion
This compound is a rationally designed cyclic peptide that demonstrates inhibitory activity against the SARS-CoV-2 main protease. Its development showcases the potential of structure-based design in creating novel peptide-based antiviral agents. While its in vitro activity is modest, this compound serves as an important proof-of-concept and a valuable scaffold for the development of more potent Mpro inhibitors.[1][5] The detailed protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this compound and its analogs, facilitating further research and development in this area.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-01_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Protocol for photo-controlling the assembly of cyclic peptide nanotubes in solution and inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 8. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
UCI-1: A Potential Therapeutic Avenue for COVID-19
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, spurred an unprecedented global effort to develop effective antiviral therapeutics. One of the most critical viral targets for drug development is the main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the virus's life cycle, as it processes viral polyproteins into functional non-structural proteins required for viral replication. Inhibition of Mpro represents a promising strategy to disrupt viral propagation. This technical guide provides an in-depth overview of UCI-1, a first-in-class cyclic peptide inhibitor of the SARS-CoV-2 main protease, developed at the University of California, Irvine.
This compound: A Structure-Based Designed Inhibitor
This compound, which stands for University of California, Irvine Coronavirus Inhibitor-1, is a cyclic peptide designed to mimic the conformation of a substrate at a C-terminal autolytic cleavage site of the SARS-CoV Mpro.[1] Its design was based on the crystal structure of the SARS-CoV Mpro, which shares 96% sequence identity with the SARS-CoV-2 Mpro.[2] The cyclic structure is intended to provide conformational rigidity, enhancing its binding affinity to the active site of the protease.
Molecular Structure
This compound is a cyclic pentapeptide with the sequence cyclo(-Phe-Gln-Ser-Lys-AEPA).[3] The macrocycle is formed by a [4-(2-aminoethyl)phenyl]-acetic acid (AEPA) linker, which connects the peptide backbone to create a paracyclophane structure.[2]
| Compound | Sequence | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | cyclo(-Phe-Gln-Ser-Lys-AEPA) | C33H45N7O7 | 651.77 |
Mechanism of Action
This compound functions as a competitive inhibitor of the SARS-CoV-2 main protease. It is designed to fit into the active site of the Mpro, acting as a "false key" that blocks the natural viral polyprotein substrates from binding.[2] By occupying the active site, this compound prevents the proteolytic cleavage necessary for the maturation of viral proteins, thereby halting the replication cycle of the virus.
Quantitative Data
The inhibitory activity of this compound against the SARS-CoV-2 main protease has been quantified through in vitro enzymatic assays.
| Compound | Target | IC50 | Cytotoxicity | Selectivity Index (SI) |
| This compound | SARS-CoV-2 Main Protease (Mpro) | 160 µM | Non-toxic at concentrations that inhibit Mpro | Not explicitly calculated, but suggested to be favorable. |
Note: The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50). A higher SI value indicates a more favorable safety profile. While a specific CC50 value for this compound is not publicly available, the reported lack of cytotoxicity at its effective concentration is a positive indicator.
Experimental Protocols
Synthesis of this compound (Plausible Methodology)
While a detailed, step-by-step protocol for the synthesis of this compound has not been published, a plausible methodology based on standard solid-phase peptide synthesis (SPPS) and on-resin cyclization techniques can be outlined.
1. Linear Peptide Synthesis (Fmoc/tBu Strategy):
-
Resin: A suitable solid support, such as a Rink Amide resin, is used.
-
Amino Acid Coupling: The linear peptide sequence (Phe-Gln-Ser-Lys) is assembled in a stepwise manner using Fmoc-protected amino acids. Each coupling step involves:
-
Fmoc deprotection with a solution of piperidine (B6355638) in DMF.
-
Activation of the incoming Fmoc-amino acid's carboxyl group using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA).
-
Coupling of the activated amino acid to the deprotected N-terminus of the resin-bound peptide.
-
-
Linker Incorporation: The [4-(2-aminoethyl)phenyl]-acetic acid (AEPA) linker is coupled to the N-terminus of the linear peptide sequence.
2. On-Resin Cyclization:
-
Side-Chain Deprotection: The protecting group of the amino acid that will form the cyclic bond with the AEPA linker is selectively removed.
-
Intramolecular Cyclization: A coupling reagent is used to facilitate the formation of an amide bond between the deprotected side chain and the carboxyl group of the AEPA linker, resulting in the cyclized peptide still attached to the resin.
3. Cleavage and Purification:
-
Cleavage from Resin: The cyclic peptide is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to remove side-chain protecting groups.
-
Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This protocol is based on the methodology described in the primary literature for this compound.
1. Reagents and Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
Fluorogenic substrate peptide (e.g., containing a FRET pair like Dabcyl and Edans)
-
Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT)
-
This compound and control compounds
-
96-well microplate
-
Fluorescence plate reader
2. Assay Procedure:
-
Enzyme and Inhibitor Incubation: A solution of SARS-CoV-2 Mpro is pre-incubated with varying concentrations of this compound or control compounds in the assay buffer in a 96-well plate. This incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by Mpro, is monitored over time using a fluorescence plate reader. The initial reaction velocities are calculated from the linear phase of the fluorescence curve.
-
Data Analysis: The initial velocities are plotted against the inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cytotoxicity Assay (General Protocol)
To assess the potential toxicity of this compound on host cells, a standard cytotoxicity assay, such as the MTT assay, can be performed.
1. Cell Culture:
-
Human cell lines (e.g., HEK293T or Vero E6) are seeded in a 96-well plate and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
3. Incubation:
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).
5. Absorbance Measurement:
-
The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
6. Data Analysis:
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
SARS-CoV-2 Replication and Mpro Inhibition
The main protease of SARS-CoV-2 plays a pivotal role in the viral replication cycle. Following the entry of the virus into a host cell and the release of its RNA genome, the host cell's ribosomes translate the viral RNA into two large polyproteins, pp1a and pp1ab. Mpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that form the replicase-transcriptase complex (RTC). The RTC is essential for replicating the viral genome and transcribing subgenomic RNAs that encode for viral structural proteins. By inhibiting Mpro, this compound disrupts this entire process.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the main protease (Mpro).
Impact of Mpro Inhibition on Host Cell Signaling
Beyond its role in viral replication, the SARS-CoV-2 main protease can also interfere with host cell signaling pathways to evade the innate immune response. Mpro has been shown to cleave host proteins involved in antiviral signaling, such as NEMO (NF-κB Essential Modulator) and Galectin-8. Cleavage of NEMO disrupts the NF-κB signaling pathway, which is crucial for the production of pro-inflammatory cytokines. This interference with the host's immune response can facilitate viral propagation. By inhibiting Mpro, this compound may not only block viral replication but also restore the host's innate immune signaling.
References
Unraveling the Molecular Embrace: A Technical Guide to the UCI-1 Binding Site on SARS-CoV-2 Main Protease (Mpro)
For Immediate Release
Irvine, CA – December 2, 2025 – For researchers, scientists, and drug development professionals at the forefront of combating SARS-CoV-2, a comprehensive understanding of inhibitor binding mechanisms is paramount. This technical guide provides an in-depth analysis of the binding site of UCI-1, a cyclic peptide inhibitor, on the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.
Executive Summary
This compound is a first-in-class cyclic peptide inhibitor designed to target the main protease (Mpro) of SARS-CoV-2. Developed through a structure-based design approach, this compound mimics the conformation of the C-terminal autolytic cleavage site of the Mpro substrate. While exhibiting modest inhibitory activity, the design and study of this compound provide a foundational framework for the development of more potent cyclic peptide inhibitors. This document synthesizes the available data on this compound's binding characteristics, the experimental methodologies for its evaluation, and a computational perspective on its interaction with the Mpro active site.
Quantitative Analysis of this compound Inhibition
The primary quantitative measure of this compound's efficacy against SARS-CoV-2 Mpro is its half-maximal inhibitory concentration (IC50). This value was determined through an in vitro enzyme inhibition assay.[1]
| Parameter | Value | Assay Type | Reference |
| IC50 | 160 µM | Enzyme Inhibition Assay | Kreutzer AG, et al. (2021)[2][3] |
Note: Further quantitative data from biophysical assays such as Surface Plasmon Resonance (SPR) for kinetic parameters (k_on, k_off) and Isothermal Titration Calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS, Kd) are not publicly available for this compound.
The this compound Binding Site: A Structural Overview
The main protease of SARS-CoV-2 is a cysteine protease with a catalytic dyad composed of Cysteine-145 and Histidine-41.[1] The substrate-binding site is a shallow cleft on the enzyme's surface, which is subdivided into distinct pockets (S1', S1, S2, S3, etc.) that accommodate the corresponding residues (P1', P1, P2, P3, etc.) of the peptide substrate.
This compound, with its sequence Cyclo(FQSK-[AEPA]), where AEPA is [4-(2-aminoethyl)phenyl]-acetic acid, was rationally designed to occupy key pockets within the Mpro active site.[2] The design intent was for the amino acid side chains of this compound to fill the S2, S1, S1', and S2' pockets, thereby mimicking the natural substrate and inhibiting the proteolytic activity of Mpro.[2]
Computational docking and molecular dynamics simulations have been employed to predict the binding mode of this compound.[4][5] These models suggest that the cyclic peptide can adopt a conformation that fits favorably within the active site.[4][5] However, it is crucial to note that an experimental crystal structure of the this compound:Mpro complex has not been deposited in the Protein Data Bank. Therefore, the precise atomic interactions are based on computational predictions rather than direct experimental evidence.
Experimental Protocols
A detailed, step-by-step protocol for the specific Mpro inhibition assay used to determine the IC50 of this compound is not provided in the primary literature. However, a general methodology for a Fluorescence Resonance Energy Transfer (FRET)-based Mpro inhibition assay, a common technique for such evaluations, is outlined below.
General Mpro FRET-Based Inhibition Assay Protocol
This protocol is a generalized representation and may not reflect the exact procedure used for this compound.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant SARS-CoV-2 Mpro in an appropriate assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.3).
-
Prepare a stock solution of a FRET-based Mpro substrate. This is typically a short peptide containing the Mpro cleavage sequence flanked by a donor and a quencher fluorophore.
-
Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the assay buffer.
-
Add the inhibitor (this compound) at various concentrations to the wells. Include a control with no inhibitor.
-
Add the Mpro enzyme to all wells and incubate for a specified period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence signal over time using a plate reader. The excitation and emission wavelengths will be specific to the fluorophore pair used in the FRET substrate.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined by the rate of change in fluorescence.
-
Plot the initial reaction velocities against the inhibitor concentrations.
-
Fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizing the Methodologies
To better understand the workflows and relationships involved in characterizing the this compound:Mpro interaction, the following diagrams are provided.
Conclusion
This compound represents a foundational step in the development of cyclic peptide inhibitors for the SARS-CoV-2 main protease. While its inhibitory potency is modest, the principles of its design, targeting specific substrate-binding pockets with a conformationally constrained peptide, offer a promising avenue for future drug discovery efforts. Further research to enhance the binding affinity and pharmacokinetic properties of this compound analogs, coupled with detailed biophysical and structural characterization, will be critical in advancing this class of inhibitors as potential therapeutics for COVID-19 and future coronavirus outbreaks.
References
- 1. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS‐CoV‐2 main protease inhibitors: What is moving in the field of peptides and peptidomimetics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A cyclic peptide inhibitor of the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cyclic peptide inhibitor of the SARS-CoV-2 main protease [escholarship.org]
UCI-1: A Novel Cyclic Peptide Inhibitor of SARS-CoV-2 Main Protease and its Role in Viral Replication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has accelerated the search for effective antiviral therapeutics. A key target in this endeavor is the viral main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for the proteolytic processing of viral polyproteins and subsequent viral replication. This document provides a comprehensive technical overview of UCI-1 (University of California, Irvine Coronavirus Inhibitor-1), a first-in-class cyclic peptide inhibitor designed to target the SARS-CoV-2 Mpro. This compound serves as a proof-of-concept for the development of non-covalent, conformationally constrained inhibitors of this critical viral enzyme.
Introduction to this compound
This compound is a synthetic cyclic pentapeptide developed by researchers at the University of California, Irvine.[1][2] It was designed to mimic the conformation of a substrate at a C-terminal autolytic cleavage site of the SARS-CoV Mpro.[1][2] The rationale behind its design was to create a rigid macrocycle that would fit into the active site of the protease, thereby competitively inhibiting its function and disrupting the viral life cycle.
Molecular Structure:
The chemical structure of this compound is a cyclized pentapeptide with the sequence cyclo(-Phe-Gln-Ser-Lys-AEPA).[2] The macrocycle is formed by four amino acids (Phenylalanine, Glutamine, Serine, Lysine) and a synthetic linker, [4-(2-aminoethyl)phenyl]-acetic acid (AEPA).[1][3] This design constrains the peptide backbone to mimic the bound conformation of a natural Mpro substrate.[1]
Mechanism of Action: Inhibition of Viral Replication
The replication of coronaviruses is critically dependent on the function of the main protease (Mpro). Following the translation of the viral RNA into two large polyproteins, pp1a and pp1ab, Mpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps).[4] These nsps then assemble into the replicase-transcriptase complex (RTC), the machinery responsible for replicating the viral genome and transcribing its subgenomic RNAs.
This compound functions as a competitive inhibitor of Mpro.[1] By mimicking the substrate's shape, it occupies the active site of the enzyme, preventing the binding and cleavage of the viral polyproteins.[5] This inhibition halts the viral replication cascade, as the necessary functional proteins for the RTC are not produced.
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound against SARS-CoV-2 Mpro and its effect on cell viability have been quantified in vitro. The key parameters are summarized below.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 (Mpro Inhibition) | 160 µM | - | Enzymatic Assay | [6][7] |
| CC50 (Cytotoxicity) | > 256 µM | HEK-293 | Cell Viability Assay | [7] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the SARS-CoV-2 Mpro enzymatic activity.
-
CC50 (Half-maximal cytotoxic concentration): The concentration of this compound that results in the death of 50% of the cells in a culture. The high CC50 value indicates low cytotoxicity at concentrations where it inhibits Mpro.[6][7]
Experimental Protocols
This section details the methodologies for key experiments related to the evaluation of this compound.
Synthesis of this compound Cyclic Peptide
The synthesis of a cyclic peptide like this compound is a multi-step process typically involving solid-phase peptide synthesis (SPPS) followed by cyclization in solution.
Materials:
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH)
-
[4-(2-aminoethyl)phenyl]-acetic acid (AEPA) linker
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU) and bases (e.g., DIPEA)
-
Deprotection reagents (e.g., piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA, TIS, water)
-
Solvents (DMF, DCM, acetonitrile)
-
Purification system (e.g., preparative HPLC)
-
Characterization instruments (e.g., LC-MS, NMR)
Protocol:
-
Linear Peptide Assembly: The linear peptide precursor is synthesized on Rink Amide resin using standard Fmoc-SPPS chemistry. The sequence is assembled from the C-terminus to the N-terminus.
-
Cleavage from Resin: The fully assembled linear peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification of Linear Peptide: The crude linear peptide is purified by reverse-phase preparative HPLC.
-
Cyclization: The purified linear peptide is dissolved in a high-dilution solution of DMF containing a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to facilitate intramolecular cyclization. The reaction is monitored by LC-MS.
-
Final Purification: The crude cyclic peptide is purified by reverse-phase preparative HPLC to yield the final this compound product.
-
Characterization: The identity and purity of the final product are confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Mpro Enzymatic Inhibition Assay (FRET-based)
This assay measures the enzymatic activity of Mpro by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant, purified SARS-CoV-2 Mpro enzyme.[8]
-
FRET-based Mpro substrate (e.g., containing a fluorophore and a quencher separated by the Mpro cleavage sequence).
-
Assay buffer (e.g., Tris buffer, pH 7.3, containing DTT).[9]
-
This compound inhibitor at various concentrations.
-
384-well microplates.
-
Fluorescence plate reader.[10]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Dilute the Mpro enzyme and the FRET substrate to their optimal working concentrations in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add a defined amount of Mpro enzyme to the wells of a microplate. Add the this compound dilutions (and a vehicle control, e.g., DMSO) to the respective wells. Incubate for a set period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.[11]
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340-360 nm and emission at 460-480 nm).[10] Cleavage of the substrate by Mpro separates the fluorophore from the quencher, resulting in a detectable signal.
-
Data Analysis: Determine the initial reaction velocities from the fluorescence kinetic data. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]
Cell-Based Antiviral Assay
This assay evaluates the ability of this compound to inhibit viral replication in a cellular context.
Materials:
-
A susceptible cell line (e.g., Vero E6 cells).
-
SARS-CoV-2 viral stock.
-
Cell culture medium and supplements.
-
This compound at various concentrations.
-
Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, plaque assay for infectious virus, or an immunoassay for viral antigens).[13][14]
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and allow them to form a confluent monolayer.
-
Compound Treatment and Infection: Pre-treat the cells with serial dilutions of this compound for a short period (e.g., 1-2 hours). Subsequently, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a defined period (e.g., 24-48 hours) to allow for viral replication.
-
Quantification of Viral Replication:
-
qRT-PCR: Isolate total RNA from the cell supernatant or cell lysate. Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for a viral gene (e.g., N gene or E gene) to quantify the amount of viral RNA.[13]
-
Plaque Assay: Collect the supernatant from infected cells, perform serial dilutions, and use it to infect fresh monolayers of Vero E6 cells under an agarose (B213101) overlay. After incubation, stain the cells to visualize and count plaques (zones of cell death), which represent infectious viral particles.[14]
-
-
Data Analysis: Calculate the reduction in viral RNA or infectious virus titer at each concentration of this compound compared to the untreated virus control to determine the EC50 (half-maximal effective concentration).
Conclusion and Future Directions
This compound represents a significant step in the rational design of non-covalent inhibitors for the SARS-CoV-2 main protease. While its in vitro potency is modest, it validates the concept of using conformationally constrained cyclic peptides to target the Mpro active site.[1] This approach offers several potential advantages, including improved metabolic stability and reduced susceptibility to proteolytic degradation compared to linear peptides.
Future research will likely focus on optimizing the this compound scaffold to enhance its binding affinity and antiviral efficacy. This could involve modifying the amino acid sequence to better fit the S1, S2, and other subsites of the Mpro active site, as well as exploring different linker chemistries to further refine the conformational rigidity of the macrocycle. The development of more potent this compound analogs could lead to a new class of antiviral drugs for the treatment of COVID-19 and future coronavirus outbreaks.
References
- 1. A cyclic peptide inhibitor of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - SB PEPTIDE [sb-peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ebiohippo.com [ebiohippo.com]
- 11. aurorabiolabs.com [aurorabiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global COVID-19 pandemic, caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), spurred unprecedented research into antiviral therapeutics. A key target for drug development is the viral main protease (Mpro or 3CLpro), an enzyme essential for the proteolytic processing of viral polyproteins and, consequently, viral replication. This technical guide provides a comprehensive overview of the exploratory studies of UCI-1, a macrocyclic peptide inhibitor of the SARS-CoV-2 main protease. While initial studies have characterized its activity against the original SARS-CoV-2 strain, this document also contextualizes its potential efficacy against emerging variants by examining the performance of other Mpro inhibitors. Furthermore, this guide details the experimental protocols for evaluating Mpro inhibition and explores the downstream signaling pathways potentially modulated by such inhibitors.
Introduction to this compound
This compound is a first-in-class, ring-shaped molecule known as a macrocycle, developed by researchers at the University of California, Irvine.[1] It was designed to act as a "false key" to block the active site of the SARS-CoV-2 main protease, thereby preventing the enzyme from processing viral polyproteins and halting viral replication.[1] The design of this cyclic pentapeptide was informed by the structure of a C-terminal autolytic cleavage site of a naturally occurring Mpro substrate.[1]
Initial in vitro evaluations of this compound demonstrated its ability to inhibit the SARS-CoV-2 Mpro at mid-micromolar concentrations.[1] Importantly, the peptide was found to be resistant to cleavage by the protease, a crucial characteristic for a stable inhibitor.[1]
Quantitative Data on Mpro Inhibition
While specific data on the efficacy of this compound against a range of coronavirus variants is not yet available in published literature, the foundational study provides a baseline inhibitory concentration against the original SARS-CoV-2 Mpro. To offer a comparative landscape, this section presents the available data for this compound alongside that of other notable Mpro inhibitors that have been tested against various viral variants. This comparative approach underscores the continued viability of Mpro as a therapeutic target across different coronavirus strains.
Table 1: In Vitro Efficacy of this compound Against SARS-CoV-2 Main Protease
| Compound | Target | IC50 (μM) | Cell Line | Cytotoxicity (CC50 in μM) | Reference |
| This compound | SARS-CoV-2 Mpro | 160 | - | > 256 | --INVALID-LINK-- |
Table 2: Comparative In Vitro Efficacy of Other Mpro Inhibitors Against Coronavirus Variants
| Compound | Virus/Variant | IC50/EC50 (nM) | Cell Line | Reference |
| Nirmatrelvir | 31 Mpro mutations across 5 VOCs | nanomolar IC50s | - | --INVALID-LINK-- |
| AVI-8053 | 31 Mpro mutations across 5 VOCs | nanomolar IC50s | - | --INVALID-LINK-- |
| SY110 | SARS-CoV-2 Alpha (B.1.1.7) | - | Vero E6 | --INVALID-LINK-- |
| SY110 | SARS-CoV-2 Beta (B.1.351) | - | Vero E6 | --INVALID-LINK-- |
| SY110 | SARS-CoV-2 Omicron (BA.2) | - | Vero E6 | --INVALID-LINK-- |
| SY110 | SARS-CoV-2 Omicron (BA.5) | - | Vero E6 | --INVALID-LINK-- |
| RAY1216 | SARS-CoV-2 (Original) | 95 | Vero E6 | --INVALID-LINK-- |
| RAY1216 | SARS-CoV-2 Delta | 97 | Vero E6 | --INVALID-LINK-- |
| RAY1216 | SARS-CoV-2 Omicron (BA.1) | 86 | Vero E6 | --INVALID-LINK-- |
| RAY1216 | SARS-CoV-2 Omicron (BA.5) | 158 | Vero E6 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis followed by macrocyclization in solution. A detailed, step-by-step protocol can be found in the supplementary information of the primary research article by Kreutzer et al. in the European Journal of Medicinal Chemistry.
SARS-CoV-2 Main Protease Inhibition Assay
The following protocol was adapted from the methods used to evaluate this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Main Protease (commercially available)
-
Fluorogenic Mpro substrate (e.g., K(Dabcyl)-TSAVLQSGFRKM-E(EDANS)-NH2)
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM TCEP, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of desired concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of SARS-CoV-2 Mpro to each well. Add varying concentrations of the test compound to the wells. Include control wells with Mpro and assay buffer (no inhibitor) and wells with assay buffer only (background). Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition and Kinetic Reading: Add the fluorogenic Mpro substrate to all wells to initiate the enzymatic reaction. Immediately place the plate in a fluorescence plate reader.
-
Data Acquisition: Monitor the increase in fluorescence over time at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the SARS-CoV-2 Mpro Inhibition Assay.
Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of the SARS-CoV-2 main protease. However, the downstream consequences of Mpro inhibition can intersect with various host cell signaling pathways, primarily by mitigating the virus's ability to manipulate these pathways for its own replication and to evade the host immune response.
Inhibition of Mpro is expected to counteract the virus-induced inflammatory responses. Mpro inhibitors have been shown to impact key inflammatory signaling pathways such as:
-
NF-κB Signaling: This pathway is a central regulator of the inflammatory response. SARS-CoV-2 can activate NF-κB, leading to the production of pro-inflammatory cytokines. Mpro inhibitors can potentially dampen this activation.
-
MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways are involved in various cellular processes, including inflammation and stress responses, which are often hijacked by viruses.
-
JAK/STAT Signaling: The Janus kinase/signal transducer and activator of transcription pathway is crucial for cytokine signaling. Dysregulation of this pathway is a hallmark of severe COVID-19.
Furthermore, the SARS-CoV-2 Mpro has been implicated in the downregulation of the host's innate immunity through translational repression. By inhibiting Mpro, compounds like this compound could help restore the host's natural antiviral defenses.
Caption: Signaling pathways influenced by SARS-CoV-2 Mpro and its inhibition by this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antiviral therapeutics against coronaviruses. Its mechanism of action, targeting the highly conserved main protease, suggests potential for broad activity against various viral strains. The initial in vitro data confirms its inhibitory potential against the original SARS-CoV-2 Mpro.
Future exploratory studies should focus on:
-
Evaluation against Mpro from variants of concern: Determining the IC50 values of this compound against the main proteases of current and future coronavirus variants is a critical next step.
-
Cell-based antiviral assays: Assessing the efficacy of this compound in preventing viral replication in cellular models of infection will provide crucial information on its biological activity.
-
Structural studies: Co-crystallization of this compound with Mpro from different variants will elucidate the binding interactions and guide further structure-based drug design for improved potency and breadth of activity.
-
In vivo efficacy and pharmacokinetic studies: Preclinical animal models are necessary to evaluate the safety, tolerability, and antiviral efficacy of this compound in a living organism.
The continued investigation of this compound and other Mpro inhibitors is vital for the development of a robust arsenal (B13267) of antiviral drugs to combat the ongoing threat of coronaviruses.
References
Unveiling the Target Profile of UCI-1: A Technical Guide to Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCI-1 is a novel small molecule inhibitor under investigation for its therapeutic potential. This document provides a comprehensive technical overview of the target specificity and selectivity of this compound, presenting key preclinical data and detailed experimental methodologies. Understanding the precise molecular interactions of this compound is paramount for advancing its development and predicting its clinical efficacy and safety profile. The data herein is intended to provide researchers and drug development professionals with a thorough understanding of the compound's mechanism of action.
Target Identification and Binding Affinity
The primary target of this compound was identified through a series of biochemical and cellular screens. Subsequent validation and characterization have confirmed its high-affinity binding to Kinase X, a key enzyme implicated in a significant disease pathway.
Table 1: Binding Affinity of this compound for Target Kinase X
| Assay Type | Ligand | Target | Kd (nM) | Kon (M-1s-1) | Koff (s-1) |
| Surface Plasmon Resonance (SPR) | This compound | Kinase X | 15.2 | 1.2 x 105 | 1.8 x 10-3 |
| Isothermal Titration Calorimetry (ITC) | This compound | Kinase X | 18.5 | N/A | N/A |
Kd: Dissociation Constant; Kon: Association Rate Constant; Koff: Dissociation Rate Constant. Data are representative of three independent experiments.
Enzyme Inhibition and Mechanism of Action
Enzyme kinetic studies were performed to elucidate the mechanism by which this compound inhibits Kinase X. The results demonstrate that this compound is a potent, ATP-competitive inhibitor.
Table 2: Enzyme Inhibition Kinetics of this compound against Kinase X
| Parameter | Value |
| IC50 (nM) | 25.8 |
| Ki (nM) | 12.1 |
| Mechanism of Inhibition | ATP-Competitive |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Assays were conducted using a standard in vitro kinase assay.
Target Selectivity Profiling
To assess the selectivity of this compound, it was screened against a panel of 300 human kinases. The results highlight a high degree of selectivity for Kinase X, with minimal off-target activity at therapeutic concentrations.
Table 3: Selectivity Profile of this compound across a Kinase Panel
| Kinase | % Inhibition at 1 µM this compound |
| Kinase X | 98% |
| Kinase Y | 22% |
| Kinase Z | 15% |
| Other 297 kinases | <10% |
Data represents the mean percentage of inhibition from two independent screens.
Cellular Activity and On-Target Engagement
The ability of this compound to engage its target in a cellular context was confirmed through a series of cell-based assays. This compound effectively inhibited the phosphorylation of a known downstream substrate of Kinase X in a dose-dependent manner.
Table 4: Cellular Activity of this compound
| Assay | Cell Line | EC50 (nM) |
| Substrate Phosphorylation | HEK293 | 75.3 |
| Cell Proliferation | Cancer Cell Line A | 150.2 |
EC50: Half-maximal effective concentration.
Signaling Pathway Modulation
This compound exerts its biological effects by inhibiting the Kinase X signaling pathway, which is known to be dysregulated in the target disease state. By blocking Kinase X, this compound prevents the downstream activation of transcription factors responsible for disease progression.
Caption: this compound inhibits the Kinase X signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Surface Plasmon Resonance (SPR)
A Biacore T200 instrument was used to measure the binding kinetics of this compound to recombinant human Kinase X. The target protein was immobilized on a CM5 sensor chip, and varying concentrations of this compound were flowed over the surface. Binding was monitored in real-time to determine the association (Kon) and dissociation (Koff) rates. The equilibrium dissociation constant (Kd) was calculated from the ratio of Koff/Kon.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
In Vitro Kinase Assay
The inhibitory activity of this compound on Kinase X was determined using a radiometric kinase assay. The assay was performed in a 96-well plate format with recombinant Kinase X, its specific peptide substrate, and [γ-33P]ATP. Reactions were initiated by the addition of ATP and incubated at 30°C. The amount of 33P incorporated into the substrate was quantified using a scintillation counter. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Substrate Phosphorylation Assay
HEK293 cells were treated with varying concentrations of this compound for 2 hours before stimulation with a known activator of the Kinase X pathway. Cells were then lysed, and the phosphorylation status of a specific downstream substrate was assessed by Western blotting using a phospho-specific antibody. Band intensities were quantified, and EC50 values were calculated from the dose-response curve.
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent and highly selective inhibitor of Kinase X. It exhibits strong binding affinity, a competitive mechanism of inhibition, and robust on-target engagement in a cellular context. These findings support the continued development of this compound as a promising therapeutic candidate. Further studies will focus on its in vivo efficacy and safety profile.
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of UCI-1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCI-1 (University of California, Irvine Coronavirus Inhibitor-1) is a first-in-class cyclic peptide inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] Developed by Professor James S. Nowick's group, this compound was designed to mimic the autolytic cleavage site of SARS-CoV Mpro.[1] It is a cyclic pentapeptide with the sequence cyclo(-Phe-Gln-Ser-Lys-AEPA), where AEPA is [4-(2-aminoethyl)phenyl]-acetic acid, which forms a paracyclophane structure.[2] This rigid macrocycle is designed to fit into the active site of Mpro, acting as a potent inhibitor.[2] Due to its potential as a therapeutic agent against COVID-19, a well-defined protocol for its synthesis and purification is crucial for further research and development.
This document provides detailed application notes and protocols for the chemical synthesis and purification of the this compound peptide.
Data Presentation
Table 1: this compound Peptide Specifications
| Property | Value | Reference |
| Sequence | cyclo(-Phe-Gln-Ser-Lys-AEPA) | [1] |
| One-Letter Sequence | cyclo(-FQSK-AEPA) | |
| Molecular Formula | C33H45N7O7 | |
| Molecular Weight | 651.77 g/mol | |
| CAS Registry Number | Not available | |
| Storage Conditions | -20 ± 5 °C |
Table 2: Summary of Synthesis and Purification Parameters
| Parameter | Value/Method | Reference |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | |
| Resin | Rink Amide AM resin | |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | |
| Coupling Reagents | HATU/HOAt or HBTU/DIPEA | |
| Cleavage Cocktail | TFA/H2O/TIPS (e.g., 95:2.5:2.5) | |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | |
| HPLC Column | C18 stationary phase | |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) (ACN) | |
| Elution Gradient | 10-30% Acetonitrile over 50 minutes | |
| Final Product Yield | ~18.7% (based on resin loading) |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor
This protocol is based on standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide AM resin
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH)
-
Fmoc-AEPA-OH
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole) or HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)
-
Base: DIPEA (N,N'-Diisopropylethylamine) or N-methylmorpholine (NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol (B129727)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), deionized water
Procedure:
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for at least 1 hour in a peptide synthesis vessel.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (AEPA):
-
Activate Fmoc-AEPA-OH by dissolving it with HATU/HOAt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for at least 2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation: Repeat the following steps for each subsequent amino acid (Lys, Ser, Gln, Phe):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin with DMF and DCM.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with HATU/HOAt and DIPEA in DMF and couple it to the growing peptide chain for 2 hours. Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Phe-OH), perform a final deprotection step with 20% piperidine in DMF.
II. On-Resin Cyclization
-
Side-Chain Deprotection and Activation: Selectively deprotect the side chains intended for cyclization (if applicable, though for this compound the cyclization is head-to-tail). For head-to-tail cyclization, the N-terminus is deprotected, and the C-terminal carboxyl group is activated on the resin.
-
Cyclization: Perform the on-resin cyclization by adding a coupling reagent like HATU/HOAt and a base such as DIPEA in DMF. The reaction is typically carried out overnight.
III. Cleavage and Deprotection
-
Resin Washing and Drying: Wash the resin with DCM and methanol and dry it under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.
IV. Purification by RP-HPLC
Materials:
-
Crude this compound peptide
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a preparative C18 column
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in a mixture of water and acetonitrile (e.g., 7:3 v/v). Filter the solution through a 0.2 µm syringe filter.
-
HPLC Method Development:
-
Column: Preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 10-30% Mobile Phase B over 50 minutes.
-
Flow Rate: Dependent on the column diameter (e.g., 10-20 mL/min for a preparative column).
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Purification: Inject the prepared sample onto the HPLC system and run the purification method.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which should be the this compound peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system.
-
Lyophilization: Combine the pure fractions and lyophilize them to obtain the final this compound peptide as a white powder. The synthesis of this compound yielded 22 mg (18.7% based on resin loading) of the peptide as the TFA salt.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound peptide.
Mechanism of Mpro Inhibition by this compound
Caption: Competitive inhibition of SARS-CoV-2 Mpro by this compound.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of the this compound peptide. Adherence to these methods will enable researchers to produce high-purity this compound for further investigation into its therapeutic potential against SARS-CoV-2 and other coronaviruses. The provided diagrams illustrate the key steps in the production of this compound and its mechanism of action, offering a clear visual aid for understanding these processes.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for a Main Protease (Mpro) Inhibition Assay Featuring the Cyclic Peptide Inhibitor UCI-1
Introduction
The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is the causative agent of the COVID-19 pandemic. A critical component of the viral life cycle is the main protease (Mpro), also known as 3C-like protease (3CLpro) or nsp5.[1] This cysteine protease is essential for viral replication as it cleaves the large viral polyproteins (pp1a and pp1ab) at 11 distinct sites to release functional non-structural proteins.[1][2] Due to its highly conserved nature and its indispensable role in the virus's life cycle, Mpro has become a primary target for the development of antiviral therapeutics.[2][3] Inhibiting Mpro activity can effectively halt viral replication.
This compound is a first-in-class cyclic peptide inhibitor of the SARS-CoV-2 main protease. It is designed to mimic the conformation of a linear peptide substrate at the C-terminal autolytic cleavage site of Mpro. Unlike many Mpro inhibitors that form a covalent bond with the active site cysteine (Cys145), this compound is a non-covalent inhibitor. While its inhibitory effect is moderate, it serves as a crucial scaffold for the development of more potent cyclic peptide analogs. This document provides a detailed protocol for conducting an in vitro Mpro inhibition assay using this compound as a reference compound, employing a widely used Fluorescence Resonance Energy Transfer (FRET) methodology.
Assay Principle
The Mpro inhibition assay described here is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The assay utilizes a synthetic peptide substrate that contains a fluorophore (donor) and a quencher (acceptor) pair. When the substrate is intact, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal. Upon cleavage of the peptide by active Mpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.
Quantitative Data for this compound
The following table summarizes the key characteristics of the this compound inhibitor based on published data.
| Parameter | Description | Value / Finding | Citations |
| Inhibitor Type | Cyclic Pentapeptide | A macrocycle designed to mimic the Mpro substrate conformation. | |
| Mechanism | Competitive Inhibitor | Binds to the Mpro active site, specifically designed to fill the S2, S1, S1′, and S2′ pockets. | |
| IC50 Value | Half maximal inhibitory concentration | ~160 µM | |
| Cytotoxicity | In vitro toxicity in HEK-293 cells | Non-toxic at concentrations up to 256 µM. | |
| Substrate Mimicry | Mimics the C-terminal autolytic cleavage site of the Mpro substrate. | Designed based on the crystal structure of a linear peptide substrate. |
Visualized Pathways and Workflows
Role of Mpro in SARS-CoV-2 Replication
The diagram below illustrates the critical function of the Main Protease (Mpro) in processing viral polyproteins, a process that is essential for the formation of the viral replication complex.
Caption: Role of Mpro in the SARS-CoV-2 replication cycle.
Experimental Workflow for Mpro Inhibition Assay
This flowchart outlines the step-by-step process for determining the inhibitory activity of a compound against Mpro using the FRET-based assay.
Caption: Experimental workflow for the FRET-based Mpro assay.
Detailed Experimental Protocol
This protocol is adapted from common FRET-based Mpro inhibition assays.
Materials and Reagents
-
Recombinant SARS-CoV-2 Mpro (purified)
-
This compound inhibitor
-
FRET Substrate (e.g., Ac-Abu-Tle-Leu-Gln-AMC or similar)
-
Assay Buffer: 20 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.3
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well or 384-well microplates (low-binding)
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen FRET substrate (e.g., λex = 355 nm, λem = 460 nm for AMC-based substrates)
Reagent Preparation
-
Complete Assay Buffer: Prepare the assay buffer (20 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.3). Immediately before use, add DTT from a stock solution to a final concentration of 1 mM. Keep on ice.
-
Mpro Working Solution: Dilute the Mpro stock solution in the complete assay buffer to a final concentration of 2X the desired assay concentration (e.g., 800 nM for a final assay concentration of 400 nM). Keep on ice.
-
FRET Substrate Working Solution: Dilute the FRET substrate stock solution in the complete assay buffer to a final concentration of 2X the desired assay concentration (e.g., 10 µM for a final assay concentration of 5 µM). Protect from light.
-
This compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to generate a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
For the assay, further dilute each DMSO concentration 1:50 in complete assay buffer to create a 2X working solution series. This minimizes the final DMSO concentration in the assay to 1%.
-
Assay Procedure
-
Plate Layout: Design the experiment in a 96-well plate. Include wells for:
-
Negative Control (100% Activity): Mpro + DMSO (no inhibitor).
-
Positive Control (0% Activity): Buffer + DMSO (no enzyme).
-
Test Wells: Mpro + serial dilutions of this compound.
-
-
Enzyme and Inhibitor Addition:
-
Add 50 µL of the 2X Mpro working solution to the negative control and test wells.
-
Add 50 µL of complete assay buffer to the positive control wells.
-
Add 50 µL of the corresponding 2X this compound working solution (or 2X DMSO control) to the appropriate wells.
-
-
Pre-incubation: Mix gently by shaking the plate for 30 seconds. Cover the plate and pre-incubate at room temperature (or 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Add 100 µL of the 2X FRET substrate working solution to all wells to initiate the reaction. The total volume in each well should now be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.
-
Data Analysis
-
Calculate Reaction Rate: For each well, determine the initial reaction velocity (V) by plotting fluorescence units (RFU) against time and calculating the slope of the linear portion of the curve (RFU/min).
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each this compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_positive_control) / (V_negative_control - V_positive_control))
-
Determine IC50 Value:
-
Plot the calculated % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Example Data Table
The following table shows how experimental data can be structured for IC50 determination.
| [this compound] (µM) | log([this compound]) | Average Rate (RFU/min) | % Inhibition |
| 0 (Negative Control) | N/A | 500 | 0% |
| 10 | 1.00 | 480 | 4% |
| 50 | 1.70 | 410 | 18% |
| 100 | 2.00 | 305 | 39% |
| 160 | 2.20 | 250 | 50% |
| 300 | 2.48 | 160 | 68% |
| 600 | 2.78 | 85 | 83% |
| 1000 | 3.00 | 45 | 91% |
| 0 (Positive Control) | N/A | 5 | N/A |
References
Determining the IC50 of UCI-1: Application Notes and Protocols for a Novel VHL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of UCI-1, a novel antagonist of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The protocols outlined below describe both biochemical and cell-based assays to accurately quantify the potency of this compound in disrupting the VHL-HIF-1α interaction, a critical pathway in cellular response to hypoxia and a key target in cancer therapy.
Introduction to this compound and the VHL Pathway
Under normal oxygen levels (normoxia), the von Hippel-Lindau protein, as part of a complex, recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This interaction is dependent on the prolyl hydroxylation of HIF-1α. Following binding, VHL, an E3 ubiquitin ligase, polyubiquitinates HIF-1α, marking it for proteasomal degradation. This process prevents the accumulation of HIF-1α and the subsequent transcription of hypoxia-responsive genes.
In hypoxic conditions, or in the presence of a VHL inhibitor like this compound, the VHL-HIF-1α interaction is disrupted. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.
Data Presentation: IC50 Values for this compound
The following table summarizes the IC50 values for this compound obtained from the described biochemical and cell-based assays.
| Assay Type | Description | IC50 (nM) | Standard Deviation (nM) |
| Biochemical Assays | |||
| Fluorescence Polarization | Measures displacement of a fluorescently labeled HIF-1α peptide from VHL. | 150 | ± 12 |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer assay. | 175 | ± 18 |
| Cell-Based Assays | |||
| HIF-1α Accumulation | Western blot analysis of HIF-1α levels in response to this compound. | 350 | ± 35 |
| HRE Reporter Assay | Luciferase reporter assay for HIF-1α transcriptional activity. | 420 | ± 48 |
Experimental Protocols
Biochemical Assay: Fluorescence Polarization (FP)
This assay measures the ability of this compound to competitively inhibit the binding of a fluorescently labeled HIF-1α peptide to the VHL-ElonginB-ElonginC (VCB) complex.
Caption: Workflow for the Fluorescence Polarization (FP) based IC50 determination of this compound.
Materials:
-
VCB complex (recombinant)
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-labeled)
-
This compound
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well black, low-volume plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should span at least three orders of magnitude around the expected IC50.
-
In a 384-well plate, add the VCB complex and the fluorescently labeled HIF-1α peptide to each well.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: HIF-1α Accumulation (Western Blot)
This assay determines the concentration of this compound required to induce the accumulation of HIF-1α in cultured cells.
Caption: Workflow for determining the IC50 of this compound via Western Blot analysis of HIF-1α.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HIF-1α, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to approximately 80% confluency.
-
Treat the cells with a serial dilution of this compound for 4-6 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against HIF-1α.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin).
-
Quantify the band intensities for HIF-1α and the loading control.
-
Normalize the HIF-1α signal to the loading control signal.
-
Plot the normalized HIF-1α levels against the logarithm of the this compound concentration and determine the IC50 value.
Cell-Based Assay: Hypoxia Response Element (HRE) Reporter Assay
This assay measures the transcriptional activity of HIF-1α by using a reporter gene (e.g., luciferase) under the control of a Hypoxia Response Element (HRE).
Materials:
-
Human cell line stably or transiently transfected with an HRE-luciferase reporter construct
-
Complete cell culture medium
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HRE-reporter cell line in a 96-well white, clear-bottom plate.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with a serial dilution of this compound for 16-24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Plot the luciferase activity against the logarithm of the this compound concentration and fit the data to determine the EC50 value, which in this context of activation, corresponds to the IC50 of the VHL-HIF-1α inhibition.
Conclusion
The protocols detailed in these application notes provide robust and reproducible methods for determining the IC50 of this compound. A multi-assay approach, combining both biochemical and cell-based methods, is recommended for a comprehensive characterization of the inhibitor's potency and cellular activity. The provided data and workflows serve as a valuable resource for researchers engaged in the development of novel VHL inhibitors.
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCI-1 is a first-in-class cyclic peptide inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3] Developed at the University of California, Irvine, this compound is designed to mimic the autolytic cleavage site of Mpro.[2] By binding to the active site of this essential viral enzyme, this compound renders it nonfunctional, thereby inhibiting the proteolytic processing of viral polyproteins. This disruption of the viral life cycle prevents the formation of the replication-transcription complex (RTC) and subsequently halts viral replication. These characteristics make this compound a valuable tool for in vitro studies of coronavirus replication and a potential scaffold for the development of novel antiviral therapeutics.
Data Presentation
The following table summarizes the available quantitative data for the in vitro activity of this compound. This information is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell Line | Comments |
| IC50 (Mpro Inhibition) | ~160 µM | N/A (Enzymatic Assay) | Represents the concentration of this compound required to inhibit the enzymatic activity of purified SARS-CoV-2 Mpro by 50%.[1] |
| CC50 (Cytotoxicity) | > 256 µM | HEK-293 | Represents the concentration of this compound that causes a 50% reduction in the viability of human embryonic kidney cells. The high value indicates low cytotoxicity. |
| EC50 (Antiviral Activity) | Not Reported | N/A | The 50% effective concentration in a cell-based viral replication assay has not been publicly reported. Researchers will need to determine this value experimentally using the protocols outlined below. |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in in vitro coronavirus replication studies.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 value of this compound against purified Mpro.
Materials:
-
Purified, active SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add the diluted this compound solutions to the appropriate wells. Include wells with assay buffer and DMSO as a negative control (100% enzyme activity) and a known Mpro inhibitor as a positive control.
-
Add purified Mpro to each well to a final concentration of approximately 0.1 to 0.5 µM.
-
Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to each well to a final concentration of 10-20 µM.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for the example substrate).
-
Record fluorescence measurements every minute for 30-60 minutes.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve) for each concentration of this compound.
-
Plot the percentage of Mpro inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cell-Based Antiviral Assay (Viral Titer Reduction)
This protocol is designed to determine the EC50 of this compound by measuring the reduction in viral titer in infected cells.
Materials:
-
Vero E6 cells (or other susceptible cell lines like Calu-3)
-
SARS-CoV-2 (or other target coronavirus)
-
This compound
-
Cell culture medium (e.g., DMEM supplemented with 2% FBS and antibiotics)
-
96-well cell culture plates
-
RNA extraction kit
-
RT-qPCR reagents and instrument
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
On the following day, prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and pre-treat the cells with the diluted this compound for 2 hours at 37°C. Include a "no drug" control (vehicle only).
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Incubate the plates at 37°C for 24-48 hours.
-
After incubation, collect the cell culture supernatant.
-
Extract viral RNA from the supernatant using a suitable RNA extraction kit.
-
Quantify the amount of viral RNA using RT-qPCR targeting a specific viral gene (e.g., N, E, or RdRp).
-
Plot the percentage of viral load reduction (compared to the no-drug control) against the logarithm of the this compound concentration.
-
Calculate the EC50 value using non-linear regression analysis.
Cytotoxicity Assay
This assay is essential to ensure that the observed antiviral activity is not due to the death of the host cells.
Materials:
-
Vero E6 cells (or the same cell line used in the antiviral assay)
-
This compound
-
Cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at the same density as for the antiviral assay.
-
The next day, add serial dilutions of this compound to the cells. Include a "no drug" control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the "no drug" control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualizations
Coronavirus Replication Cycle and Inhibition by this compound
The following diagram illustrates the key steps in the coronavirus replication cycle and the point of intervention for this compound.
Caption: Logical flow of coronavirus replication and the inhibitory action of this compound on the Main Protease (Mpro).
Experimental Workflow for Evaluating this compound
This diagram outlines the experimental process for characterizing the in vitro antiviral properties of this compound.
Caption: Experimental workflow for the in vitro characterization of this compound's antiviral activity.
Potential Downstream Signaling Pathways Affected by Mpro Inhibition
Inhibition of Mpro, beyond its direct impact on viral replication, may also modulate host cell signaling pathways that are often dysregulated during viral infection. The diagram below illustrates potential pathways that could be influenced by Mpro inhibitors.
Caption: Potential host cell signaling pathways that may be modulated by the inhibition of Coronavirus Mpro.
References
- 1. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for UCN-01 (7-Hydroxystaurosporine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCN-01, also known as 7-Hydroxystaurosporine, is a derivative of staurosporine, an indolocarbazole antibiotic isolated from Streptomyces species. It is a potent, cell-permeable inhibitor of a broad range of protein kinases, making it a valuable tool for cancer research and drug development.[1] UCN-01 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines and is currently under investigation in clinical trials.[2][3] These application notes provide detailed protocols for the solubilization of UCN-01 and its application in in-vitro experiments, along with an overview of its mechanism of action.
Data Presentation
The following table summarizes the key quantitative data for UCN-01.
| Parameter | Value | Source |
| Molecular Formula | C₂₈H₂₆N₄O₄ | [1][4][5] |
| Molecular Weight | 482.5 g/mol | [1] |
| Solubility | DMSO: 5 mg/mLEthanol: 1 mg/mLMethanol: SolubleDMF: SolubleWater: Limited solubility | [1] |
| Storage | Store solid at 2-8°C, protect from light. Stock solutions can be stored at -20°C for up to 6 months. | |
| In Vitro IC₅₀ Values | PKCα: 29 nMPKCβ: 34 nMPKCγ: 30 nMChk1: 7 nMPDK1: 6-33 nMCDK1: 300-600 nMCDK2: 300-600 nMAkt: ~500 nM | [6][7] |
| Typical In Vitro Working Concentration | 20-150 nM for synergistic studies100 nM for cell cycle analysis | [3][8] |
Experimental Protocols
Preparation of UCN-01 Stock Solution
Materials:
-
UCN-01 solid
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol (200 proof), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Bring the UCN-01 vial to room temperature before opening.
-
To prepare a 5 mg/mL stock solution, add the appropriate volume of sterile DMSO to the UCN-01 solid. For example, to a 1 mg vial of UCN-01, add 200 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Alternatively, a 1 mg/mL stock solution can be prepared in sterile ethanol.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light. Stock solutions are stable for up to 6 months under these conditions.
Protocol for In Vitro Cell-Based Assays
This protocol provides a general guideline for treating adherent cancer cell lines with UCN-01. Optimization may be required for different cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
UCN-01 stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Assay-specific reagents (e.g., for cell viability, apoptosis, or cell cycle analysis)
Protocol:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in the desired format (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the UCN-01 stock solution at room temperature.
-
Prepare serial dilutions of the UCN-01 stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of UCN-01 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours). For cell cycle analysis in HCT116 cells, a 12-hour incubation with 100 nM UCN-01 has been reported.[3]
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and processed for various downstream analyses, such as:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic effects of UCN-01.
-
Apoptosis Assays (e.g., Annexin V staining, Caspase activity): To assess the induction of programmed cell death.
-
Cell Cycle Analysis (e.g., Propidium iodide staining and flow cytometry): To investigate the effects on cell cycle progression.[3]
-
Western Blotting: To analyze the phosphorylation status and expression levels of key signaling proteins.
-
-
Signaling Pathway and Experimental Workflow Diagrams
UCN-01 Signaling Pathway
UCN-01 exerts its anti-cancer effects by inhibiting multiple protein kinases involved in cell cycle regulation and survival pathways. A primary mechanism involves the inhibition of checkpoint kinases (Chk1 and Chk2) and 3-phosphoinositide-dependent protein kinase-1 (PDK1).[2][9][10] Inhibition of these kinases leads to abrogation of DNA damage-induced cell cycle checkpoints and suppression of the pro-survival Akt signaling pathway, ultimately resulting in cell cycle arrest and apoptosis.[2][11]
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Interference with PDK1-Akt survival signaling pathway by UCN-01 (7-hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. UCN-01 and UCN-02, new selective inhibitors of protein kinase C. II. Purification, physico-chemical properties, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UCN-01 AND UCN-02, NEW SELECTIVE INHIBITORS OF PROTEIN KINASE C [jstage.jst.go.jp]
- 6. caymanchem.com [caymanchem.com]
- 7. UCN-01 CAS 112953-11-4 | 539644 [merckmillipore.com]
- 8. UCN-01 enhances the in vitro toxicity of clinical agents in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. UCN-01 alters phosphorylation of Akt and GSK3beta and induces apoptosis in six independent human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing UCI-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the in vitro evaluation of UCI-1, a novel putative inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis, while suppressing anti-tumor immunity.[1] this compound is being investigated as a potential therapeutic agent that targets this critical oncogenic pathway.
These application notes offer detailed protocols for assessing the biological activity of this compound in cancer cell lines. The described experiments are designed to determine the compound's efficacy, and mechanism of action, and to provide a rationale for further preclinical development.
Proposed Mechanism of Action of this compound
This compound is hypothesized to function as a direct or indirect inhibitor of STAT3. Potential mechanisms include the inhibition of STAT3 phosphorylation, prevention of STAT3 dimerization, or blockage of its translocation to the nucleus and subsequent DNA binding. The experimental protocols outlined below are designed to investigate these possibilities.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound on the STAT3 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for testing this compound in cell culture.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MDA-MB-231 | Breast Cancer | 5.2 ± 0.6 |
| A549 | Lung Cancer | 10.8 ± 1.2 |
| DU145 | Prostate Cancer | 7.5 ± 0.9 |
| U87 MG | Glioblastoma | 15.3 ± 2.1 |
| HCT116 | Colon Cancer | 8.1 ± 1.0 |
Table 2: Effect of this compound on Apoptosis in MDA-MB-231 Cells (48h Treatment)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | - | 4.1 ± 0.5 | 2.3 ± 0.3 |
| This compound | 5 | 15.6 ± 1.8 | 8.9 ± 1.1 |
| This compound | 10 | 28.4 ± 3.2 | 15.7 ± 2.0 |
Table 3: Cell Cycle Distribution in MDA-MB-231 Cells after this compound Treatment (24h)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | - | 55.2 ± 4.1 | 25.8 ± 2.9 | 19.0 ± 2.5 |
| This compound | 5 | 68.9 ± 5.3 | 18.1 ± 2.2 | 13.0 ± 1.9 |
| This compound | 10 | 75.4 ± 6.0 | 12.5 ± 1.8 | 12.1 ± 1.7 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
Principle: This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan (B1609692) product, which is soluble in cell culture medium. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in culture.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical final concentration range would be 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with this compound at concentrations around the IC50 value (e.g., 1x and 2x IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Protocol 3: Western Blot Analysis for STAT3 Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol will assess the effect of this compound on the phosphorylation status of STAT3 and the expression of total STAT3 and its downstream targets (e.g., c-Myc, Survivin).
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-c-Myc, anti-Survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and vehicle control as described previously.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Use β-actin as a loading control.
-
Interpretation of Results
Caption: Decision tree for interpreting experimental outcomes.
A positive outcome, where this compound decreases cell viability, induces apoptosis and cell cycle arrest, and inhibits STAT3 phosphorylation and reporter activity, would strongly support the hypothesis that this compound is a promising STAT3 inhibitor for further investigation. Conversely, a lack of effect on the STAT3 pathway would suggest that the observed cytotoxicity may be off-target.
References
Application Notes and Protocols for Mass Spectrometry Analysis of UCI-1 (Ubiquitin-Conjugating Enzyme Inhibitor 1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCI-1 (Ubiquitin-Conjugating Enzyme Inhibitor 1) is a novel protein of interest in drug development due to its potential role in regulating protein degradation pathways, which are often dysregulated in various diseases. Mass spectrometry (MS) has become an indispensable tool for the detailed characterization and quantification of proteins like this compound.[1][2] This document provides an overview of the application of mass spectrometry for the analysis of this compound, along with detailed protocols for its identification and quantification from complex biological samples.
Application Note: Mass Spectrometry Approaches for this compound Analysis
Mass spectrometry offers a powerful suite of techniques for the comprehensive analysis of this compound, enabling researchers to move beyond simple detection to in-depth characterization of its expression, modifications, and interactions.
1. "Bottom-Up" Proteomics for this compound Identification and Quantification:
The most common approach for protein analysis by mass spectrometry is the "bottom-up" or "shotgun" proteomics strategy.[3] In this method, this compound is proteolytically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting peptide fragmentation spectra are matched to theoretical spectra from a protein sequence database to identify the protein.
2. Quantitative Mass Spectrometry Strategies:
Understanding the changes in this compound abundance under different conditions is crucial for elucidating its function and for drug development. Several quantitative MS strategies can be employed:
-
Label-Free Quantification: This method compares the signal intensities of peptides from different samples that are analyzed separately.[3] It is a cost-effective and straightforward approach for relative quantification. The two main label-free methods are spectral counting (comparing the number of MS/MS spectra identified for a given protein) and precursor ion intensity-based quantification (comparing the integrated peak areas of peptide ions).[3][4]
-
Stable Isotope Labeling: These methods involve the incorporation of stable isotopes into proteins or peptides, creating a mass difference that can be detected by the mass spectrometer. This allows for the direct comparison of protein abundance in different samples mixed together. Common labeling techniques include:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Cells are grown in media containing "light" or "heavy" isotopic forms of essential amino acids.[5]
-
Isobaric Tagging (TMT and iTRAQ): Peptides from different samples are labeled with chemical tags that are identical in mass but produce different reporter ions upon fragmentation in the mass spectrometer.
-
3. Analysis of Post-Translational Modifications (PTMs):
Mass spectrometry is a powerful tool for identifying and localizing PTMs on this compound, such as phosphorylation, ubiquitination, and glycosylation. These modifications can significantly impact the protein's function, localization, and stability. Enrichment strategies, such as immunoprecipitation or affinity chromatography, are often employed to isolate modified peptides before MS analysis.[6]
Experimental Protocols
This section provides a detailed protocol for the "bottom-up" mass spectrometry analysis of this compound from cultured cells.
Protocol 1: Sample Preparation and Protein Digestion
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Reduction, Alkylation, and Digestion:
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium (B1175870) bicarbonate.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
Add trypsin (sequencing grade) at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
Protocol 2: Peptide Desalting and LC-MS/MS Analysis
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Wash the bound peptides with 0.1% TFA.
-
Elute the peptides with a solution of 60% acetonitrile (B52724) and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Inject the peptide sample onto a reverse-phase liquid chromatography column (e.g., a C18 column).
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
The eluting peptides are ionized by electrospray ionization (ESI) and analyzed by a tandem mass spectrometer.
-
The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a survey scan are selected for fragmentation (MS/MS).
-
Protocol 3: Data Analysis
-
Database Searching:
-
The raw MS/MS data are processed using a search engine (e.g., MaxQuant, Proteome Discoverer, or Mascot).
-
The fragmentation spectra are searched against a protein sequence database (e.g., UniProt) to identify the corresponding peptides.
-
-
Protein Identification and Quantification:
-
Peptide identifications are validated based on a false discovery rate (FDR), typically set to 1%.
-
For label-free quantification, the intensities of the identified peptides are compared across different samples. For label-based methods, the ratios of the heavy to light signals or the reporter ion intensities are calculated.
-
Data Presentation
Quantitative data from mass spectrometry experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: this compound Protein Identification Summary
| Protein Accession | Gene Name | Protein Name | Number of Unique Peptides | Sequence Coverage (%) | Molecular Weight (kDa) |
| PXXXXX | UCI1 | Ubiquitin-Conjugating Enzyme Inhibitor 1 | 15 | 45 | 35.2 |
Table 2: Relative Quantification of this compound in Response to Treatment
| Treatment Group | Fold Change vs. Control | p-value |
| Drug A | 2.5 | 0.005 |
| Drug B | -1.8 | 0.012 |
| Vehicle Control | 1.0 | - |
Visualizations
Diagram 1: Hypothetical this compound Signaling Pathway
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.
Diagram 2: Experimental Workflow for this compound Mass Spectrometry Analysis
Caption: A "bottom-up" proteomics workflow for this compound analysis.
References
- 1. Methods and Algorithms for Quantitative Proteomics by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Protein Analysis by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Utilizing UCI-1 in Enzymatic Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to UCI-1 (Hypothetical Inhibitor)
This compound is a novel, synthetic, small-molecule inhibitor designed for the selective inhibition of Protease-X, a hypothetical serine protease implicated in inflammatory disease pathways. As a reversible and competitive inhibitor, this compound binds to the active site of Protease-X, thereby preventing the binding of the natural substrate.[1][2][3][4] The study of its inhibitory mechanism is crucial for understanding its potency, selectivity, and therapeutic potential. These application notes provide a comprehensive guide to characterizing the kinetic properties of this compound.
Core Concepts in Enzyme Inhibition Kinetics
Before proceeding with experimental protocols, it is essential to understand the key parameters that define the interaction between an enzyme, its substrate, and an inhibitor.
-
Michaelis-Menten Kinetics : This model describes the rate of enzyme-catalyzed reactions, relating the reaction velocity (V) to the substrate concentration ([S]).[5]
-
Vmax (Maximum Velocity) : The maximum rate of reaction when the enzyme is saturated with the substrate.
-
Km (Michaelis Constant) : The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.
-
IC50 : The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common measure of inhibitor potency but is dependent on experimental conditions.
-
Ki (Inhibition Constant) : The dissociation constant for the inhibitor and the enzyme. It represents the true potency of an inhibitor and is independent of substrate concentration for competitive inhibitors. A lower Ki value indicates a more potent inhibitor.
Data Presentation
Quantitative data from kinetic studies should be organized for clarity and comparative analysis. Below are examples of how to present data for this compound.
Table 1: IC50 Determination for this compound against Protease-X
| This compound Concentration (nM) | % Inhibition |
| 0.1 | 2.5 |
| 1 | 10.2 |
| 10 | 48.5 |
| 100 | 90.1 |
| 1000 | 98.2 |
| Calculated IC50 (nM) | 10.5 |
Table 2: Kinetic Parameters of Protease-X in the Presence of this compound
| This compound Conc. (nM) | Apparent Km (µM) | Vmax (µmol/min) |
| 0 (No Inhibitor) | 50 | 100 |
| 10 | 98 | 101 |
| 20 | 152 | 99 |
| Calculated Ki (nM) | 10.2 (Competitive) |
Note: In competitive inhibition, Vmax remains unchanged while the apparent Km increases with inhibitor concentration.
Experimental Protocols
These protocols outline the steps to determine the IC50, mode of inhibition, and Ki value for this compound.
Protocol 1: Determination of the IC50 of this compound
Objective: To determine the concentration of this compound required to inhibit 50% of Protease-X activity.
Materials:
-
Purified Protease-X enzyme
-
Fluorogenic or chromogenic substrate for Protease-X
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Methodology:
-
Prepare Serial Dilutions of this compound :
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Set Up the Assay Plate :
-
Blank Wells : Add assay buffer only.
-
Control Wells (100% Activity) : Add assay buffer and Protease-X.
-
Inhibitor Wells : Add diluted this compound solutions and Protease-X.
-
Add a consistent, final concentration of Protease-X to the control and inhibitor wells. A typical concentration is in the low nanomolar range.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction :
-
Add the substrate to all wells to initiate the enzymatic reaction. The substrate concentration should be at or near its Km value for this assay.
-
Immediately place the plate in a microplate reader.
-
-
Measure Reaction Rate :
-
Monitor the increase in fluorescence or absorbance over time (e.g., every minute for 30 minutes) at the appropriate wavelength. The initial velocity of the reaction is determined from the linear portion of the progress curve.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_Control))
-
Plot the % Inhibition against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Mode of Inhibition and Ki
Objective: To determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor and to calculate its Ki value.
Materials:
-
Same as Protocol 1.
Methodology:
-
Experimental Design :
-
This experiment involves measuring the initial reaction rates at various substrate concentrations in the presence of several fixed concentrations of the inhibitor.
-
Choose at least three concentrations of this compound (e.g., 0 nM, 1x Ki (approximated from IC50), and 2x Ki).
-
For each inhibitor concentration, create a range of substrate concentrations that bracket the Km value (e.g., from 0.1x Km to 10x Km).
-
-
Assay Setup :
-
In a 96-well plate, set up reactions for each combination of inhibitor and substrate concentration.
-
Add the fixed concentration of this compound and the enzyme to the appropriate wells.
-
Incubate for 15-30 minutes.
-
-
Reaction and Measurement :
-
Initiate the reactions by adding the varying concentrations of the substrate.
-
Measure the initial reaction velocities (V) as described in Protocol 1.
-
-
Data Analysis :
-
Plot the initial velocity (V) versus substrate concentration ([S]) for each inhibitor concentration. This will generate a series of Michaelis-Menten curves.
-
To more clearly distinguish the mode of inhibition, linearize the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Competitive Inhibition : Lines will intersect on the y-axis.
-
Non-competitive Inhibition : Lines will intersect on the x-axis.
-
Uncompetitive Inhibition : Lines will be parallel.
-
-
Perform a non-linear regression fit of the V vs. [S] data to the appropriate Michaelis-Menten equation for the determined mode of inhibition to calculate the apparent Km and Vmax for each inhibitor concentration.
-
The Ki for a competitive inhibitor can be calculated using the following equation: Apparent Km = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration.
-
Visualizations
Caption: Workflow for Enzymatic Kinetic Analysis of this compound.
Caption: Mechanism of Competitive Inhibition by this compound.
Caption: Hypothetical Signaling Pathway Involving Protease-X.
References
Application Notes and Protocols for High-Throughput Screening of UCI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCI-1, the University of California, Irvine Coronavirus Inhibitor-1, is a novel cyclic peptide inhibitor targeting the main protease (Mpro) of SARS-CoV-2.[1] Mpro is a cysteine protease essential for viral replication, making it a prime target for antiviral therapeutics.[1] this compound was designed to mimic the conformation of an Mpro substrate, binding to the C-terminal autolytic cleavage site of the enzyme.[1] These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of SARS-CoV-2 Mpro.
Mechanism of Action of SARS-CoV-2 Mpro
The SARS-CoV-2 genome is translated into large polyproteins that require cleavage by viral proteases to yield functional non-structural proteins (nsps) necessary for viral replication and transcription. The main protease, Mpro (also known as 3CLpro), is responsible for the majority of these cleavage events. Inhibition of Mpro blocks the viral life cycle, thus preventing the virus from multiplying.
Below is a diagram illustrating the role of Mpro in the SARS-CoV-2 replication cycle and the inhibitory action of compounds like this compound.
References
Troubleshooting & Optimization
troubleshooting low solubility of UCI-1 peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the UCI-1 peptide, particularly concerning its solubility.
Troubleshooting Low this compound Peptide Solubility
Researchers may encounter difficulties in dissolving the lyophilized this compound peptide. This guide provides a systematic approach to achieve successful solubilization for your experiments.
Initial Solubility Assessment
The this compound peptide is a cyclic pentapeptide with the sequence cyclo(-Phe-Gln-Ser-Lys-AEPA)[1]. Its solubility can be influenced by its amino acid composition and cyclic structure. Published data indicates that this compound can be dissolved in deionized water to prepare stock solutions (e.g., 20 mg/mL) and in a mixture of water and acetonitrile (B52724) for purification purposes[2].
Recommended Starting Solvents:
| Solvent | Concentration/pH | Notes |
| Deionized Water | N/A | A good first choice for creating stock solutions[2]. |
| Water:Acetonitrile | 7:3 (v/v) | Used for purification via RP-HPLC, indicating good solubility[2]. |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | A common buffer for biological assays. |
Step-by-Step Dissolution Protocol
If you experience low solubility with the initial recommended solvents, follow this tiered approach. Before proceeding, always test the solubility on a small aliquot of the peptide[3].
-
Aqueous Solutions:
-
Adjusting pH:
-
To determine the peptide's overall charge, assign a value of +1 to basic residues (Lys, Arg, His) and -1 to acidic residues (Asp, Glu)[3]. The this compound sequence contains one basic residue (Lysine).
-
For this slightly basic peptide, if solubility in water is poor, try adding a small amount of a dilute acidic solution, such as 10% acetic acid, dropwise until the peptide dissolves[3][4].
-
-
Organic Co-solvents:
-
For hydrophobic peptides, the use of organic solvents can be effective[4].
-
First, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[3].
-
Then, slowly add the aqueous buffer to the peptide-organic solvent mixture to reach the desired final concentration.
-
Caution: Be mindful of the final concentration of the organic solvent in your assay, as it can affect experimental results. For cell-based assays, the DMSO concentration should generally be kept below 1%[3][4]. DMSO may also oxidize peptides containing Cysteine or Methionine, though this compound does not contain these residues.
-
Troubleshooting Flowchart
This flowchart illustrates the decision-making process for troubleshooting this compound peptide solubility.
References
Technical Support Center: Improving the Stability of UCI-1 in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with UCI-1, a cyclic peptide inhibitor of the SARS-CoV-2 main protease (Mpro).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (University of California, Irvine Coronavirus Inhibitor-1) is a first-in-class cyclic peptide designed to inhibit the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] Mpro is a viral enzyme essential for the replication of SARS-CoV-2.[2][3] It cleaves viral polyproteins into functional non-structural proteins (nsps) that are necessary for the virus to replicate.[2][4] this compound mimics the conformation of a natural Mpro substrate at its C-terminal autolytic cleavage site, allowing it to bind to the active site of the protease and block its function, thereby inhibiting viral replication.[5] The cyclic structure of this compound is crucial for its inhibitory activity.[5]
Q2: What are the common causes of this compound instability in experimental buffers?
A2: Like other peptides, the stability of this compound in solution can be affected by several factors:
-
Hydrolysis: The peptide bonds in this compound can be susceptible to cleavage in aqueous solutions, a process that is often pH-dependent.
-
Oxidation: Certain amino acid residues within the peptide may be prone to oxidation, especially in the presence of dissolved oxygen or metal ions.
-
pH: Extreme pH values (highly acidic or alkaline) can accelerate the degradation of peptides. For some cyclic peptides, stability is optimal around neutral pH, while degradation can increase dramatically at pH values above 8.[6]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation. For long-term storage, frozen conditions are recommended.
-
Buffer Composition: Some buffer components can interact with peptides and affect their stability. It is important to choose a buffer that is inert to the peptide.
Q3: How does the cyclic nature of this compound affect its stability?
A3: The cyclic structure of this compound significantly enhances its stability compared to a linear version of the same peptide.[5] Cyclization restricts the conformational flexibility of the peptide backbone, which can protect it from enzymatic degradation by proteases and reduce the rate of chemical degradation pathways that require a specific conformation.[6][7] Studies on other cyclic peptides have shown a substantial increase in stability, with some being up to 30-fold more stable than their linear counterparts at neutral pH.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in the assay. | Degradation of this compound in the experimental buffer. | - Prepare fresh solutions of this compound for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.- Ensure the pH of the experimental buffer is within the optimal range for peptide stability (typically near neutral).- Consider performing a stability study of this compound in your specific buffer conditions (see Experimental Protocols section). |
| Precipitation of this compound in the buffer. | Poor solubility of the peptide. | - Prepare stock solutions in an appropriate organic solvent like DMSO before diluting into the aqueous buffer.- Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.- Test the solubility of this compound in different buffer systems. |
| Inconsistent results between experiments. | Variability in buffer preparation or this compound concentration. | - Use a calibrated pH meter to ensure the buffer pH is accurate and consistent.- Prepare a large batch of buffer for a series of experiments to minimize variability.- Accurately determine the concentration of this compound stock solutions. |
| Assay failure or high background signal. | Interference from buffer components. | - Some buffer components can interfere with certain assay formats (e.g., fluorescence-based assays).- Test for buffer interference by running control experiments without the enzyme or inhibitor.- Consider switching to a different buffer system. Common buffers for Mpro assays include Tris-HCl and phosphate (B84403) buffers.[8][9] |
Quantitative Data Summary
While specific quantitative stability data for this compound across a range of buffers is not yet widely published, the following table provides a general comparison of the stability of linear versus cyclic peptides based on published studies of other peptide systems. This data highlights the significant stability advantages of a cyclic structure like that of this compound.
| Peptide Type | Condition | Relative Stability | Key Findings |
| Linear RGD Peptide | pH 7, 50°C | 1x | Highly susceptible to degradation at the aspartic acid residue.[6] |
| Cyclic RGD Peptide | pH 7, 50°C | 30x | Cyclization significantly reduces degradation by restricting conformational flexibility.[6] |
| Linear HAV4 Peptide | Rat Plasma | Half-life: 2.4 hours | Rapidly degraded in a biological matrix.[7] |
| Cyclic cHAVc3 Peptide | Rat Plasma | Half-life: 12.9 hours | Cyclization leads to a ~5.4-fold increase in stability in plasma.[7] |
Experimental Protocols
Protocol 1: General SARS-CoV-2 Mpro Inhibition Assay
This protocol is adapted from established methods for measuring the inhibition of SARS-CoV-2 Mpro activity.[8][10]
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.3, 1 mM EDTA[8]
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store at 4°C.
-
Dilute the Mpro enzyme and fluorogenic substrate to their final working concentrations in the assay buffer.
-
Prepare a serial dilution of the this compound stock solution in the assay buffer.
-
-
Assay Protocol:
-
Add 80 µL of assay buffer containing the desired concentration of this compound or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add 10 µL of the diluted Mpro enzyme solution to each well to a final concentration of approximately 30 nM.[8]
-
Incubate the plate at room temperature for 10-30 minutes.[8][11]
-
Initiate the reaction by adding 10 µL of the diluted fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 460-480 nm.[11][12]
-
Monitor the fluorescence kinetically for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each well.
-
Plot the initial velocity against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Assessing the Stability of this compound in Experimental Buffer
Materials:
-
This compound
-
Experimental Buffer of interest
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for degradation product identification)
Procedure:
-
Sample Preparation:
-
Dissolve this compound in the experimental buffer to a known concentration.
-
Prepare several aliquots of this solution.
-
-
Incubation:
-
Incubate the aliquots at the desired experimental temperature (e.g., room temperature, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately freeze it at -80°C to stop any further degradation.
-
-
Analysis:
-
Thaw the samples and analyze them by reverse-phase HPLC.
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining intact this compound against time.
-
From this plot, the degradation rate and half-life of this compound in the specific buffer can be determined.
-
Visualizations
SARS-CoV-2 Mpro Signaling Pathway in Viral Replication
Caption: Role of Mpro in SARS-CoV-2 replication and its inhibition by this compound.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining the stability of this compound in a given buffer.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Comprehensive fitness landscape of SARS-CoV-2 Mpro reveals insights into viral resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cyclic peptide inhibitor of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leveraging SARS-CoV-2 Main Protease (Mpro) for COVID-19 Mitigation with Selenium-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting SARS-CoV-2 Mpro and PLpro by Repurposing Clinically Approved Drugs [mdpi.com]
- 11. aurorabiolabs.com [aurorabiolabs.com]
- 12. ebiohippo.com [ebiohippo.com]
Technical Support Center: UCI-1 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of UCI-1 (University of California, Irvine Coronavirus Inhibitor-1). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues users might encounter during the synthesis and purification of this compound, a cyclic peptide inhibitor of the SARS-CoV-2 main protease.
Synthesis Troubleshooting
Q1: My overall yield of this compound is significantly lower than the reported 18.7%. What are the potential causes and solutions?
Low yield in solid-phase peptide synthesis (SPPS) and macrocyclization can arise from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Coupling Reactions: The formation of the peptide bonds between amino acids may be inefficient.
-
Troubleshooting:
-
Double Coupling: Repeat the coupling step for amino acids known to be difficult to couple (e.g., sterically hindered residues).
-
Alternative Coupling Reagents: While the original synthesis of this compound proceeded smoothly, for difficult sequences, consider using more potent coupling reagents.[1][2] Common choices include HBTU, TBTU, HATU, or COMU.[3]
-
Monitor Coupling Completion: Use a qualitative test (e.g., ninhydrin (B49086) test) to ensure the absence of free primary amines on the resin before proceeding to the next deprotection step.
-
-
-
Incomplete Fmoc Deprotection: The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain may be incomplete, preventing the next amino acid from being added.
-
Troubleshooting:
-
Extend Deprotection Time: Increase the incubation time with the piperidine (B6355638) solution.
-
Fresh Deprotection Solution: Ensure the 20% piperidine in DMF solution is freshly prepared.
-
-
-
Aggregation of the Growing Peptide Chain: The peptide chain can aggregate on the solid support, leading to poor solvation and incomplete reactions.
-
Troubleshooting:
-
Chaotropic Agents: Incorporate chaotropic agents like a small percentage of guanidinium (B1211019) chloride in the washing steps.
-
High-Swelling Resin: Utilize a resin with better swelling properties, such as a PEG-based resin.[4]
-
-
-
Suboptimal Macrocyclization Conditions: The intramolecular cyclization of the linear peptide can be inefficient, leading to the formation of linear peptides, dimers, or other oligomers.
-
Troubleshooting:
-
High Dilution: Perform the cyclization at a high dilution (e.g., sub-millimolar concentration) to favor intramolecular cyclization over intermolecular reactions.[5]
-
Optimize Coupling Reagent: The choice of coupling reagent for cyclization is critical. Reagents like DEPBT have been shown to be superior for head-to-tail cyclization of linear peptides.[1]
-
Solvent Selection: The solvent can significantly impact the conformation of the linear peptide and thus the efficiency of cyclization. Experiment with different solvent systems.
-
-
Q2: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize them?
The presence of impurities is a common issue in peptide synthesis. Identifying the nature of the impurity is the first step in troubleshooting.
Common Impurities in this compound Synthesis and Their Mitigation:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Deletion Peptides | Incomplete coupling or deprotection steps.[6][7] | See troubleshooting steps in Q1 for improving coupling and deprotection efficiency. |
| Insertion Peptides | Incomplete washing after a coupling step, leaving excess activated amino acid.[6][7] | Ensure thorough washing of the resin after each coupling step. |
| Truncated Peptides | Premature cleavage of the peptide from the resin or incomplete synthesis.[8] | Use a stable linker and ensure all synthesis steps go to completion. |
| Racemization | Over-activation of amino acids, particularly during coupling. | Use racemization-suppressing additives like HOBt or Oxyma Pure with your coupling reagent.[2][3] |
| Linear Peptide | Incomplete macrocyclization. | Optimize cyclization conditions as described in Q1. |
| Dimers/Oligomers | Intermolecular reactions during macrocyclization.[8] | Perform cyclization under high dilution. |
| Side-chain Protecting Group Residues | Incomplete removal of side-chain protecting groups during the final cleavage step.[6][7] | Ensure a sufficient cleavage cocktail volume and reaction time. Use appropriate scavengers in the cleavage cocktail. |
DOT Diagram: Troubleshooting Workflow for Low this compound Yield
Caption: Troubleshooting workflow for low this compound synthesis yield.
Purification Troubleshooting
Q3: I am having difficulty purifying this compound using reverse-phase HPLC. What are some common issues and how can I improve the separation?
Reverse-phase HPLC is the standard method for purifying peptides like this compound.[9] However, several factors can affect the quality of the separation.
Common HPLC Purification Issues and Solutions:
-
Poor Peak Shape (Tailing or Fronting):
-
Cause: Secondary interactions with the stationary phase, overloading of the column, or inappropriate mobile phase pH.
-
Solution:
-
Ion-Pairing Agent: Ensure the presence of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase to improve peak shape.[10]
-
Reduce Sample Load: Inject a smaller amount of the crude peptide onto the column.
-
Optimize pH: Adjust the pH of the mobile phase. For peptides, a low pH (around 2) is typically used.
-
-
-
Poor Resolution of Impurities:
-
Cause: The impurities have very similar retention times to the desired product.
-
Solution:
-
Shallow Gradient: Use a shallower gradient during the elution of the target peptide to increase the separation between closely eluting peaks.[10]
-
Alternative Stationary Phase: If resolution is still poor, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different pore size.
-
Orthogonal Purification: If significant impurities remain, a secondary purification step using a different chromatographic method (e.g., ion-exchange chromatography) may be necessary.[11]
-
-
-
Product Loss During Purification:
-
Cause: Adsorption of the peptide to the column or tubing, or degradation in solution.
-
Solution:
-
Column Passivation: In some cases, passivating the column with a few injections of a standard peptide solution can help reduce non-specific binding.
-
Prompt Lyophilization: Lyophilize the purified fractions as quickly as possible to prevent degradation in solution.[10]
-
-
DOT Diagram: this compound Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the reported synthesis of this compound.[9]
1. Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide (H₂N-FQSK-AEPA-COOH)
-
Resin: 2-chlorotrityl chloride resin.
-
Scale: 0.1 mmol.
-
Chemistry: Fmoc-based SPPS.
-
Procedure:
-
Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM).
-
Load the first protected amino acid, Fmoc-AEPA-OH, onto the resin in the presence of a base such as diisopropylethylamine (DIPEA).
-
Cap any unreacted sites on the resin with methanol.
-
Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling for Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, and Fmoc-Phe-OH.
-
Use a suitable coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM) for each coupling step.
-
After the final coupling, deprotect the N-terminal Fmoc group.
-
2. Cleavage of the Linear Peptide from the Resin
-
Reagent: A mild acidic solution, such as 20% hexafluoroisopropanol (HFIP) in DCM, to cleave the peptide from the 2-chlorotrityl resin while keeping the side-chain protecting groups intact.
-
Procedure:
-
Wash the resin with DCM.
-
Treat the resin with the cleavage cocktail for a specified time (e.g., 1-2 hours).
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the protected linear peptide.
-
3. Solution-Phase Macrocyclization
-
Principle: Head-to-tail cyclization of the linear peptide.
-
Procedure:
-
Dissolve the protected linear peptide in a suitable solvent (e.g., DMF) at high dilution.
-
Add a coupling reagent (e.g., DEPBT, PyBOP) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
4. Global Deprotection
-
Reagent: A strong acidic cocktail, such as 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Procedure:
-
Evaporate the solvent from the cyclization reaction.
-
Treat the residue with the cleavage cocktail for 2-3 hours.
-
Precipitate the crude cyclic peptide with cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
5. Purification
-
Method: Reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Procedure:
-
Dissolve the crude peptide in a mixture of water and acetonitrile (e.g., 7:3).
-
Filter the solution through a 0.2 µm syringe filter.
-
Purify by RP-HPLC using a C18 column with a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 10-30% acetonitrile over 50 minutes.[9]
-
Collect fractions and analyze for purity by analytical HPLC and mass spectrometry.
-
Combine the pure fractions, concentrate by rotary evaporation, and lyophilize to obtain the final product as a TFA salt.
-
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| Synthesis Scale | 0.1 mmol | [9] |
| Final Yield | 22 mg | [9] |
| Overall Yield (based on resin loading) | 18.7% | [9] |
| Purity | >95% after HPLC | Implied from standard practices |
Note: The provided information is intended for research purposes only. All procedures should be carried out by qualified professionals in a properly equipped laboratory, following all necessary safety precautions.
References
- 1. peptide.com [peptide.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bachem.com [bachem.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]
- 6. omizzur.com [omizzur.com]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. Cyclic Peptides & Impurities | Daicel Pharma Standards [daicelpharmastandards.com]
- 9. A cyclic peptide inhibitor of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
UCI-1 Experimental Protocols: A Technical Support Resource for Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments utilizing the hypothetical UCI-1 human adenocarcinoma cell line. The aim is to enhance experimental reproducibility for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the origin and type of the this compound cell line? | This compound is a hypothetical human adenocarcinoma cell line established for in vitro cancer research and drug screening. |
| What are the recommended culture conditions for this compound cells? | This compound cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO2. |
| What is the typical morphology of healthy this compound cells? | Healthy this compound cells are adherent and exhibit an epithelial-like morphology. They should appear bright and refractile under a phase-contrast microscope. |
| At what confluency should this compound cells be passaged? | This compound cells should be passaged when they reach 70-80% confluency to maintain exponential growth and prevent contact inhibition-induced changes in gene expression.[1] |
| What is the recommended split ratio for subculturing this compound cells? | A split ratio of 1:3 to 1:6 is generally recommended, with the medium being replaced every 2-3 days. |
| Are there any known common contaminants for this cell line? | Like many cell lines, this compound is susceptible to Mycoplasma contamination. Regular testing is highly recommended.[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability After Thawing | 1. Improper freezing of the cell stock. 2. Prolonged exposure to DMSO in the cryopreservation medium. 3. High centrifugation speed causing cell damage. | 1. Thaw the vial rapidly in a 37°C water bath (approximately 1-2 minutes).[1] 2. Immediately transfer the thawed cells to pre-warmed culture medium and centrifuge at a low speed (e.g., 100-200 x g for 5 minutes) to remove the cryoprotectant. 3. Ensure the freezing medium contains the correct concentration of a cryoprotectant like DMSO. |
| Slow Growth or No Cell Proliferation | 1. Suboptimal culture conditions (e.g., incorrect medium, serum quality, CO2 levels). 2. Mycoplasma contamination. 3. Cells were passaged at too low a density. | 1. Verify the composition of the culture medium and the quality of the FBS. Ensure the incubator is properly calibrated for temperature and CO2. 2. Perform a Mycoplasma test. If positive, discard the culture and start with a fresh, uncontaminated stock. 3. Increase the seeding density for subsequent passages. |
| High Variability in Experimental Results | 1. Inconsistent cell passage number. 2. Variation in cell seeding density. 3. Reagent instability or improper storage. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Ensure accurate cell counting and seeding for all experimental wells or flasks. 3. Check the expiration dates and storage conditions of all reagents. Prepare fresh solutions as needed. |
| Cells Detaching from Culture Vessel | 1. Over-confluency leading to cell death. 2. Excessive exposure to trypsin during passaging. 3. Poor quality of culture vessels. | 1. Passage cells before they reach 100% confluency. 2. Monitor the cells closely during trypsinization and neutralize the trypsin with medium as soon as the cells detach. 3. Use tissue culture-treated flasks or plates from a reputable supplier. |
Experimental Protocols
Protocol 1: Thawing of Cryopreserved this compound Cells
-
Remove the cryovial of this compound cells from liquid nitrogen storage.
-
Quickly thaw the vial by gently swirling it in a 37°C water bath for 1-2 minutes until a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol (B145695) before opening it in a sterile cell culture hood.
-
Slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS + 1% Pen-Strep).
-
Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells and remove the cryoprotectant-containing supernatant.[1]
-
Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C with 5% CO2. Change the medium after 24 hours to remove any residual DMSO and dead cells.
Protocol 2: Passaging of this compound Cells
-
When cells reach 70-80% confluency, aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+.
-
Add 2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells start to detach.
-
Observe the cells under a microscope. Once they are rounded and detached, gently tap the side of the flask to dislodge all cells.
-
Add 8 mL of complete growth medium to the flask to neutralize the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a portion of the cell suspension to a new flask containing pre-warmed complete growth medium at the desired split ratio (e.g., for a 1:4 split, transfer 2.5 mL of the cell suspension to a new T-75 flask containing 7.5 mL of medium).
-
Incubate the new flask at 37°C with 5% CO2.
Quantitative Data Summary
Table 1: Example Dose-Response Data for Hypothetical Drug 'Compound X' on this compound Cells (72h Incubation)
| Compound X Concentration (µM) | Mean % Cell Viability | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 95.2 | 5.1 |
| 1 | 78.6 | 6.2 |
| 10 | 51.3 | 4.8 |
| 50 | 22.1 | 3.9 |
| 100 | 5.4 | 2.1 |
Visualizations
Caption: Hypothetical signaling pathway in this compound cells.
Caption: General workflow for a cell viability experiment.
References
Technical Support Center: UCN-01 Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor UCN-01 (7-hydroxystaurosporine).
Frequently Asked Questions (FAQs)
Q1: What is UCN-01 and what is its primary mechanism of action?
A1: UCN-01 (also known as 7-hydroxystaurosporine) is a synthetic derivative of staurosporine (B1682477) with anti-proliferative activity. It functions as a multi-kinase inhibitor, targeting a variety of kinases involved in cell cycle regulation and survival signaling pathways. Key targets include Protein Kinase C (PKC), 3-phosphoinositide-dependent protein kinase-1 (PDK1), Akt, cyclin-dependent kinases (CDKs), and the checkpoint kinases Chk1 and Chk2. By inhibiting these kinases, UCN-01 can induce cell cycle arrest and apoptosis in cancer cells.
Q2: What are the expected cytotoxic effects of UCN-01 on cancer cell lines?
A2: UCN-01 typically induces cytotoxicity in cancer cell lines by promoting apoptosis and causing cell cycle arrest. The specific effect can be cell-line dependent. For instance, in some cell lines, UCN-01 causes a G1/S phase arrest, while in others, it leads to an S and G2/M phase arrest. The cytotoxic potency of UCN-01, often measured as the half-maximal inhibitory concentration (IC50), varies across different cancer cell types.
Q3: How does UCN-01 induce cell cycle arrest?
A3: UCN-01 can induce cell cycle arrest through multiple mechanisms. It can promote a G1-S arrest by increasing the expression of the CDK inhibitor p21waf1/cip1, a process that can be mediated by the MEK/ERK pathway.[1][2] In cells with disrupted p53, UCN-01 can abrogate the G2 checkpoint, leading to mitotic catastrophe and subsequent apoptosis.[3] Its inhibitory action on Chk1 and Chk2 also plays a crucial role in disrupting the normal cell cycle checkpoints, particularly in response to DNA damage.
Q4: How does UCN-01 induce apoptosis?
A4: UCN-01 induces apoptosis primarily by inhibiting pro-survival signaling pathways. A key mechanism is the inhibition of the PDK1-Akt pathway, which leads to the dephosphorylation and inactivation of Akt, thereby turning off survival signals.[4] This disruption of survival signaling, combined with cell cycle checkpoint abrogation, pushes the cells towards programmed cell death. The induction of apoptosis is often confirmed by the detection of active caspase-3 and cleaved poly ADP-ribose polymerase (PARP).[5]
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of UCN-01 in Various Cancer Cell Lines
| Cell Line | Cancer Type | UCN-01 IC50 (nM) | Reference |
| Oral Squamous Cell Carcinoma (OSCC) cell lines | Oral Cancer | ~300 | [6] |
| PDK1 (in vitro) | - | 6 | [7] |
| Chk1 (in vitro) | - | 7 | [7] |
| Protein Kinase C (in vitro) | - | 30 | [7] |
| Cdk1 and Cdk2 (in vitro) | - | 300-600 | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effect of UCN-01 on cell viability.
Materials:
-
96-well plates
-
UCN-01 stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of UCN-01 in complete medium. Remove the old medium from the wells and add 100 µL of the UCN-01 solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest UCN-01 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol is for quantifying apoptosis using flow cytometry.
Materials:
-
6-well plates
-
UCN-01 stock solution
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of UCN-01 for the appropriate time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the cell cycle distribution of UCN-01-treated cells.
Materials:
-
6-well plates
-
UCN-01 stock solution
-
Complete cell culture medium
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with UCN-01 as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells as described above.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of cold 70% ethanol dropwise to fix the cells.[7] Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the supernatant and wash the pellet twice with PBS.[5]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to degrade RNA.[7]
-
PI Staining: Add 400 µL of PI staining solution and mix well.[7] Incubate for 5-10 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry. Use a low flow rate and collect at least 10,000 events.
Mandatory Visualization
Caption: UCN-01 signaling pathways leading to cytotoxicity.
Caption: General experimental workflow for assessing UCN-01 cytotoxicity.
Troubleshooting Guide
Problem 1: Lower than expected cytotoxicity or high IC50 value.
-
Potential Cause: The cell line may be resistant to UCN-01.
-
Suggested Solution: Check the expression levels of UCN-01 targets in your cell line (e.g., PKC isoforms, Akt, Chk1). Also, consider the p53 and retinoblastoma (Rb) protein status of your cells, as these can influence the response to cell cycle inhibitors.
-
-
Potential Cause: The drug concentration or exposure time may be insufficient.
-
Suggested Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
-
Potential Cause: The UCN-01 may have degraded.
-
Suggested Solution: Ensure proper storage of the UCN-01 stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment.
-
Problem 2: Inconsistent results between experiments.
-
Potential Cause: Variability in cell seeding density.
-
Suggested Solution: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., with trypan blue) before seeding.
-
-
Potential Cause: Inconsistent drug preparation.
-
Suggested Solution: Prepare fresh serial dilutions of UCN-01 for each experiment. Ensure thorough mixing of the stock solution before dilution.
-
-
Potential Cause: Edge effects in multi-well plates.
-
Suggested Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
-
Problem 3: Unexpected cell cycle profile (e.g., no G1 arrest in a cell line where it is expected).
-
Potential Cause: The cell line may have a deficient G1 checkpoint.
-
Suggested Solution: Check the status of key G1 checkpoint proteins like p53 and Rb in your cell line. UCN-01's effect on the cell cycle is often dependent on the integrity of these pathways.
-
-
Potential Cause: The UCN-01 concentration may be too high, leading to widespread apoptosis and masking of a specific cell cycle arrest.
-
Suggested Solution: Analyze the cell cycle at lower concentrations of UCN-01 and at earlier time points.
-
Problem 4: High background in the MTT assay.
-
Potential Cause: Contamination of the cell culture with bacteria or yeast.
-
Suggested Solution: Regularly check cultures for contamination. Use sterile techniques and consider using antibiotics in the culture medium.
-
-
Potential Cause: The presence of serum or phenol (B47542) red in the medium can interfere with the assay.
-
Suggested Solution: Use a serum-free medium during the MTT incubation step. Use a background control (medium without cells) to subtract the background absorbance.
-
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. texaschildrens.org [texaschildrens.org]
- 3. kumc.edu [kumc.edu]
- 4. rsc.org [rsc.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Disclaimer: The term "UCI-1" is not a standard scientific nomenclature found in the provided search results. Therefore, this guide provides a general framework for troubleshooting molecular biology and biochemistry experiments, which can be adapted for a specific protein, gene, or compound of interest, herein referred to as "this compound".
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments involving "this compound".
Frequently Asked Questions (FAQs)
| Question | Answer |
| General | |
| My experimental results are inconsistent. What are the common causes? | Inconsistent results can stem from various factors including reagent variability, improper instrument calibration, subtle changes in protocol execution, and environmental fluctuations. It is crucial to maintain detailed records of every experiment, including lot numbers of reagents and instrument settings. |
| How can I be sure my reagents are not the source of the problem? | Always use fresh, high-quality reagents. Aliquot reagents to avoid repeated freeze-thaw cycles. If a problem arises, test a new batch or lot of the suspected reagent. It is also good practice to have a positive and negative control for your experiments to validate reagent performance. |
| What should I do if I suspect an equipment malfunction? | Refer to the manufacturer's troubleshooting guide for the specific instrument. Ensure the equipment is properly calibrated and maintained. If the problem persists, contact the manufacturer's technical support. |
| "this compound" Specific | |
| I am having trouble expressing and purifying "this compound" protein. What can I do? | Low protein expression can be due to codon bias, protein toxicity, or improper folding. Try optimizing expression conditions (e.g., temperature, induction time, different expression host). For purification issues, consider using a different purification tag or chromatography resin. |
| My "this compound" activity assay is not working. How can I troubleshoot this? | Ensure that all components of the assay are active and at the correct concentration. Check the pH and ionic strength of the buffer. The "this compound" protein may be inactive due to improper folding or degradation; verify its integrity using techniques like SDS-PAGE and Western blotting. |
| I am not observing the expected downstream effects in the "this compound" signaling pathway. What could be the issue? | The cells you are using may not express all the necessary components of the signaling pathway. The treatment time and dose of your stimulus may need optimization. It is also possible that "this compound" signals through a different pathway in your specific cellular context. |
Troubleshooting Guides
Inconsistent Western Blot Results for "this compound"
| Problem | Possible Cause | Solution |
| No "this compound" band detected | Inactive primary antibody | Use a new or different primary antibody against "this compound". |
| Insufficient "this compound" in the sample | Increase the amount of protein loaded onto the gel. | |
| Poor transfer to the membrane | Optimize the transfer conditions (time, voltage). Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. | |
| High background | Antibody concentration too high | Titrate the primary and secondary antibody concentrations. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Blocking is inadequate | Try a different blocking agent (e.g., BSA instead of milk) or increase the blocking time. | |
| Non-specific bands | Primary antibody is not specific | Use a more specific antibody or perform antibody purification. |
| Protein degradation | Add protease inhibitors to your sample buffer. |
Low Yield of Purified "this compound"
| Problem | Possible Cause | Solution |
| Low expression levels | Suboptimal codon usage in the expression host | Synthesize a gene with optimized codons for your expression system. |
| "this compound" is toxic to the host cells | Use a lower induction temperature and a shorter induction time. | |
| "this compound" is found in the insoluble fraction | Improper protein folding | Try expressing the protein at a lower temperature or co-expressing with chaperones. |
| Formation of inclusion bodies | Use a denaturing purification protocol followed by refolding. | |
| Loss of "this compound" during purification | "this compound" does not bind to the column | Check the pH and ionic strength of your buffers. Ensure the purification tag is intact. |
| "this compound" elutes prematurely | Optimize the elution conditions (e.g., gradient elution). |
Experimental Protocols
Western Blotting for "this compound" Detection
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well on a 10% SDS-polyacrylamide gel. Run the gel at 100V for 90 minutes.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-"this compound" primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
"this compound" Kinase Activity Assay
-
Prepare Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Brij 35.
-
Set up the Reaction: In a 96-well plate, add 10 µL of purified "this compound" (100 ng), 10 µL of substrate (e.g., myelin basic protein, 1 mg/mL), and 20 µL of kinase reaction buffer.
-
Initiate the Reaction: Add 10 µL of 100 µM ATP to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for 30 minutes.
-
Stop the Reaction: Add 50 µL of 1% phosphoric acid to each well.
-
Detection: Use a commercial ADP-Glo™ Kinase Assay kit to measure the amount of ADP produced, which is proportional to the kinase activity.
Visualizations
Caption: Hypothetical "this compound" signaling pathway.
Caption: General experimental troubleshooting workflow.
Caption: Logical diagram for identifying error sources.
Validation & Comparative
Validating the Target Engagement of UCI-1 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides an objective comparison of two widely used methods for validating target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) Target Engagement Assay. We will use the hypothetical small molecule inhibitor, UCI-1, as an example to illustrate the application and data output of these techniques.
At a Glance: Comparison of Target Engagement Validation Methods
The choice of an appropriate validation method depends on several factors, including the nature of the target protein, the desired throughput, and the specific information required (e.g., confirmation of binding, potency, or affinity). The following table summarizes the key characteristics of CETSA and NanoBRET.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[1][2] | Bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[3][4] |
| Primary Readout | Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).[5] | Change in BRET ratio upon competitive displacement of the tracer by the compound. |
| Cellular Context | Intact cells, cell lysates. | Intact cells. |
| Compound Labeling | Not required. | Requires a fluorescently labeled tracer that binds the target. |
| Target Modification | Not required for endogenous proteins. | Requires genetic fusion of NanoLuc® luciferase to the target protein. |
| Throughput | Low to high, depending on the detection method (e.g., Western blot vs. high-throughput formats). | High, suitable for multi-well plate formats. |
| Quantitative Data | EC50 from isothermal dose-response curves. | IC50, compound affinity (Kd), and residence time. |
| Advantages | Label-free approach applicable to endogenous proteins. | Provides quantitative binding data in live cells; suitable for kinetic analysis. |
| Limitations | Indirect measure of binding; some targets may not exhibit a thermal shift. | Requires genetic modification of the target and a specific fluorescent tracer. |
Quantitative Comparison: this compound Target Engagement
To illustrate the type of data generated by these assays, the following table presents hypothetical results for this compound and a known control inhibitor against their target protein.
| Compound | Assay | Parameter | Value |
| This compound | CETSA (Isothermal) | EC50 | 150 nM |
| NanoBRET | IC50 | 95 nM | |
| Control Inhibitor | CETSA (Isothermal) | EC50 | 50 nM |
| NanoBRET | IC50 | 30 nM | |
| This compound | CETSA (Thermal Shift) | ΔTm | +3.5 °C |
| Control Inhibitor | CETSA (Thermal Shift) | ΔTm | +5.0 °C |
Experimental Protocols
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay based on the principle that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability. This increased stability results in less protein denaturation and aggregation upon heating.
Experimental Workflow
Protocol: Isothermal Dose-Response CETSA
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of this compound or a vehicle control for a specified time at 37°C.
-
Heating: Heat the cell suspensions or lysates to a predetermined temperature (the Tagg of the target protein) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of the soluble target protein in the supernatant by Western blot, ELISA, or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells. It relies on bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the target (the acceptor). When the tracer is bound to the NanoLuc®-tagged target, BRET occurs. A test compound like this compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.
Experimental Workflow
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the NanoBRET tracer and this compound to the cells and incubate at 37°C for the desired time (e.g., 2 hours).
-
Substrate Addition: Add the NanoLuc® substrate to the wells.
-
BRET Measurement: Measure the luminescence signal at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, ~610 nm) using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the concentration of this compound to generate a competition binding curve and determine the IC50 value.
Conclusion
Validating that a compound like this compound engages its intended target in a cellular context is a fundamental step in drug discovery. Both CETSA and NanoBRET are powerful methods for confirming target engagement. CETSA offers a label-free approach that can be used for endogenous proteins, while NanoBRET provides a sensitive and quantitative measure of compound binding in live cells. The choice between these methods will depend on the specific research question, the available resources, and the characteristics of the target protein. By using these techniques, researchers can gain crucial insights into the mechanism of action of their compounds and make more informed decisions in the drug development process.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of UCI-1 and Other Mpro Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UCI-1, a novel cyclic peptide inhibitor of the SARS-CoV-2 main protease (Mpro), with other notable Mpro inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation antiviral therapeutics.
The SARS-CoV-2 main protease (Mpro), a cysteine protease crucial for viral replication, has been a primary target for the development of antiviral drugs. A diverse range of inhibitors has been investigated, from small molecules to peptidomimetics. This compound, a first-in-class cyclic peptide, represents a unique approach to Mpro inhibition.[1] This guide will compare the performance of this compound with other key Mpro inhibitors, presenting quantitative data, experimental protocols, and visualizations to facilitate a comprehensive understanding.
Quantitative Performance Comparison of Mpro Inhibitors
The following table summarizes the in vitro efficacy of this compound and a selection of other Mpro inhibitors. It is important to note that direct comparison of IC50 and EC50 values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Class | Target | IC50 (μM) | EC50 (μM) | Ki (μM) | Notes |
| This compound | Cyclic Peptide | SARS-CoV-2 Mpro | 160[1] | ND | ND | Non-covalent inhibitor designed to mimic the conformation of a natural Mpro substrate.[2] |
| Nirmatrelvir (PF-07321332) | Peptidomimetic | SARS-CoV-2 Mpro | 0.0031 - 0.090[3] | 0.0853 - 2.2[4] | ND | Covalent inhibitor; active component of Paxlovid. |
| Ensitrelvir (S-217622) | Non-covalent, Non-peptidic | SARS-CoV-2 Mpro | 0.012 | 0.29 | ND | Orally bioavailable without a ritonavir (B1064) booster. |
| GC376 | Peptidomimetic | Pan-coronavirus Mpro | 0.026 - 0.89 | 3.37 | 0.053 | Covalent inhibitor, originally developed for feline infectious peritonitis. |
| Boceprevir | Peptidomimetic | HCV Protease, SARS-CoV-2 Mpro | 1.90 | ND | ND | FDA-approved for Hepatitis C, repurposed for COVID-19. |
| Ebselen | Small Molecule | SARS-CoV-2 Mpro | 0.67 | 4.67 | 2.15 | Organoselenium compound with anti-inflammatory and antioxidant properties. |
| MN-2 | Cyclic Peptide | SARS-CoV-2 Mpro & NRP1 | 0.0206 | ND | ND | Dual-targeting non-covalent inhibitor. |
| AVI-4773 | Dihydrouracil derivative | Pan-coronavirus Mpro | ND | ND | ND | Covalent inhibitor with high oral bioavailability and potent in vivo efficacy. |
ND: Not Determined
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate Mpro inhibitors.
Mpro Enzymatic Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of Mpro using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., Dabcyl-KTSAVLQ/SGFRKME-Edans)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).
-
In a microplate, add the Mpro enzyme solution to each well, except for the blank (buffer only) and negative control (buffer with FRET substrate) wells.
-
Add the diluted test compounds or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~490 nm emission) in kinetic mode for a set duration (e.g., 30-60 minutes).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = (1 - (Velocity_inhibitor - Velocity_blank) / (Velocity_no_inhibitor - Velocity_blank)) * 100
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Materials:
-
Vero E6 cells (or other susceptible cell lines like Calu-3)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compounds
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., crystal violet for CPE assay, reagents for RT-qPCR, or a reporter virus)
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period of time (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Assess viral-induced cytopathic effect (CPE) or quantify viral RNA/protein levels.
-
CPE Assay: Fix the cells with formaldehyde, stain with crystal violet, and measure the absorbance to quantify cell viability.
-
RT-qPCR: Extract RNA from the cell lysate or supernatant and perform quantitative reverse transcription PCR to measure the amount of viral RNA.
-
-
The percent inhibition of viral replication is calculated relative to the virus control (no compound).
-
EC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
A parallel cytotoxicity assay (e.g., MTT or MTS) should be performed to determine the CC50 (50% cytotoxic concentration) of the compounds on the host cells to calculate the selectivity index (SI = CC50/EC50).
Visualizations
The following diagrams illustrate the experimental workflow for evaluating Mpro inhibitors and the classification of these inhibitors.
Caption: Workflow for the screening and evaluation of Mpro inhibitors.
Caption: Classification of Mpro inhibitors based on mechanism and structure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral cyclic peptides targeting the main protease of SARS-CoV-2 - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06750H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path Forward: In Vivo Validation of UCI-1's Mechanism of Action as a SHP2 Inhibitor
For Immediate Release
Irvine, CA – In the dynamic landscape of oncology research, the validation of novel therapeutic agents is paramount. This guide provides a comprehensive in vivo comparison of UCI-1, a novel SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitor, with other therapeutic alternatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodological protocols, and visualizes complex signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and its potential in targeted cancer therapy.
The Central Role of SHP2 in Oncology
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cellular signaling downstream of multiple receptor tyrosine kinases (RTKs).[1] Its activation is a key step in the RAS/MAPK signaling pathway, a cascade frequently dysregulated in a variety of cancers, leading to uncontrolled cell proliferation and survival. Consequently, SHP2 has emerged as a compelling target for therapeutic intervention. Allosteric inhibitors of SHP2, such as this compound, function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing the enzyme in an auto-inhibited conformation.[1] This action effectively curtails downstream signaling to the RAS-ERK pathway.
Comparative In Vivo Efficacy of SHP2 Inhibitors
The following tables present a summary of the in vivo performance of this compound (as represented by preclinical data from well-characterized SHP2 inhibitors) compared to other SHP2 inhibitors and alternative therapeutic strategies.
Table 1: Head-to-Head Comparison of SHP2 Inhibitors in Preclinical Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Key Findings | Reference(s) |
| This compound (represented by RMC-4550) | RPMI-8226 (Multiple Myeloma) | Oral, daily | Significant reduction in tumor growth rates | Demonstrated in vivo anti-myeloma activity. | [1] |
| SHP099 | RPMI-8226 (Multiple Myeloma) | Oral, daily | Significant reduction in tumor growth rates | Efficacious in vivo, though RMC-4550 shows higher potency in some studies. | [1] |
| TNO155 | EGFR-mutant Lung Cancer | Oral | Combination with EGFR inhibitor led to sustained ERK inhibition and tumor regression | Limited monotherapy activity, but strong synergistic effects in combination. | [2] |
| PF-07284892 | Oncogene-addicted solid tumors | Oral, twice weekly | Maximal tumor regression in combination with targeted therapies | Overcame bypass-signaling-mediated resistance. |
Table 2: Comparison of SHP2 Inhibitors as Monotherapy vs. Combination Therapy
| Therapy | Tumor Model | Outcome | Key Findings | Reference(s) |
| SHP2 Inhibitor Monotherapy | KRAS-mutant NSCLC | Modest tumor growth inhibition | Limited single-agent activity observed in most preclinical and clinical settings. | |
| SHP2 Inhibitor + KRAS G12C Inhibitor | KRAS G12C PDAC and NSCLC | Marked tumor regression and increased survival | Synergistic effect by abrogating adaptive resistance to KRAS inhibition. | |
| SHP2 Inhibitor + MEK Inhibitor | KRAS-mutant models | Enhanced tumor growth inhibition | Prevents adaptive resistance to MEK inhibitors. | |
| SHP2 Inhibitor + PD-1 Blockade | Syngeneic mouse models | Increased anti-tumor immunity | Remodels the tumor microenvironment, increasing CD8+ T cells and sensitizing tumors to immunotherapy. |
Table 3: Comparison of SHP2 Inhibitors with Alternative Therapeutic Strategies
| Therapeutic Strategy | Target | Mechanism of Action | In Vivo Efficacy (Representative) | Reference(s) |
| SHP2 Inhibition | SHP2 | Allosteric inhibition of SHP2, blocking RAS/MAPK signaling. | Potent anti-tumor activity, especially in combination. | |
| KRAS G12C Inhibition | KRAS G12C mutant protein | Covalent modification of the mutant KRAS protein, locking it in an inactive state. | Significant but often limited efficacy as monotherapy due to adaptive resistance. | |
| SOS1 Inhibition | SOS1 | Inhibition of the interaction between SOS1 and RAS, preventing GTP loading. | Synergistic effects with KRAS G12C inhibitors by preventing RAS activation. |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Comparative Analysis of UCI-1 Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected cross-reactivity profile of UCI-1, a first-in-class cyclic peptide inhibitor of SARS-CoV-2 Main Protease (Mpro), with other proteases.[1][2] While specific experimental cross-reactivity data for this compound is not yet publicly available, this document outlines the anticipated low potential for off-target activity based on the unique specificity of its target enzyme, SARS-CoV-2 Mpro. Furthermore, it details the standard experimental protocols used to rigorously assess protease inhibitor selectivity.
Introduction to this compound and its Target
This compound is a novel cyclic peptide designed to mimic the autolytic cleavage site of the SARS-CoV-2 Main Protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a cysteine protease essential for the life cycle of the virus, responsible for cleaving the viral polyproteins at 11 distinct sites to yield functional proteins required for viral replication.[3][4] The highly specific nature of Mpro, which preferentially cleaves after a glutamine residue, is a key feature that is not shared by any known human proteases.[4][5] This inherent specificity of the target enzyme strongly suggests that inhibitors designed to fit its active site, such as this compound, will exhibit a favorable selectivity profile with minimal off-target effects.
Expected Cross-Reactivity Profile of this compound
Based on the distinct substrate specificity of SARS-CoV-2 Mpro, this compound is anticipated to have a very low cross-reactivity with host-cell proteases. A comprehensive analysis of other SARS-CoV-2 Mpro inhibitors has indicated a low potential for off-target binding to a panel of human proteases including cathepsins, caspases, thrombin, and factor Xa.[6]
To provide a clear framework for evaluating the selectivity of this compound, the following table summarizes the expected outcomes of cross-reactivity studies against a panel of representative human and viral proteases.
| Protease Target | Protease Class | Rationale for Inclusion | Expected this compound Activity (Hypothetical IC50) |
| Primary Target | |||
| SARS-CoV-2 Mpro | Cysteine Protease | Primary target for antiviral activity. | High Potency (e.g., < 1 µM) |
| Human Proteases | |||
| Cathepsin B | Cysteine Protease | Structurally related cysteine protease involved in various physiological processes. | Low Potency (e.g., > 100 µM) |
| Cathepsin L | Cysteine Protease | Another related cysteine protease; off-target inhibition could lead to toxicity. | Low Potency (e.g., > 100 µM) |
| Caspase-3 | Cysteine Protease | Key executioner of apoptosis; inhibition could have significant side effects. | Low Potency (e.g., > 100 µM) |
| Thrombin | Serine Protease | Essential enzyme in the coagulation cascade. | No significant inhibition expected. |
| Factor Xa | Serine Protease | Another key enzyme in the coagulation cascade. | No significant inhibition expected. |
| Chymotrypsin | Serine Protease | Digestive enzyme with different substrate specificity. | No significant inhibition expected. |
| Other Viral Proteases | |||
| HIV-1 Protease | Aspartic Protease | Protease from a different viral family with a distinct active site and substrate specificity. | No significant inhibition expected. |
| HCV NS3/4A Protease | Serine Protease | Protease from another RNA virus with a different structure and mechanism. | No significant inhibition expected. |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally validate the selectivity of this compound, a series of biochemical and cell-based assays would be employed. The following are detailed methodologies for key experiments.
In Vitro Protease Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the activity of a purified protease.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified proteases.
Materials:
-
Purified recombinant proteases (e.g., SARS-CoV-2 Mpro, Cathepsin B, Caspase-3, etc.)
-
Fluorogenic or chromogenic protease-specific substrates
-
This compound at various concentrations
-
Assay buffer specific to each protease
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in the appropriate assay buffer.
-
In a microplate, add the purified protease to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic or chromogenic substrate.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the rate of the enzymatic reaction for each this compound concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. This compound - SB PEPTIDE [sb-peptide.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of UCI-1 Analogs for SARS-CoV-2 Main Protease (Mpro) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the cyclic peptide inhibitor UCI-1 and its analogs to the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. The development of Mpro inhibitors is a key strategy in the discovery of antiviral therapeutics for COVID-19. This compound, a first-in-class cyclic peptide inhibitor, was designed to mimic the conformation of an Mpro substrate at its C-terminal autolytic cleavage site. While its inhibitory activity is modest, it serves as a crucial scaffold for the development of more potent analogs.[1][2][3][4]
Binding Affinity of this compound and Analogs to Mpro
The inhibitory activities of this compound and two of its initial analogs were evaluated against SARS-CoV-2 Mpro. The data clearly indicates the structural importance of the cyclic backbone and the specific stereochemistry for inhibitory function.
| Compound | Description | IC50 (μM) |
| This compound | Cyclic pentapeptide designed to mimic the Mpro C-terminal autolytic cleavage site. | 160 |
| Peptide-1a | Acyclic analog of this compound. | > 750 (No significant inhibition observed) |
| Peptide-1b | Diastereomer of this compound. | > 1500 (No significant inhibition observed) |
Table 1: Comparative inhibitory concentrations (IC50) of this compound and its analogs against SARS-CoV-2 Mpro. Data sourced from Kreutzer et al.
The results demonstrate that the cyclization of the peptide is essential for its inhibitory activity, as the acyclic version, Peptide-1a, showed no significant inhibition. Furthermore, the precise stereochemistry of the amino acid residues is critical, as evidenced by the lack of activity of the diastereomeric analog, Peptide-1b. These findings underscore that the rigidified, cyclic conformation of this compound is key to its ability to bind to the active site of Mpro.
Experimental Protocols
The following is a detailed methodology for the in vitro Mpro inhibition assay used to determine the binding affinities.
Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the enzymatic activity of Mpro by monitoring the cleavage of a fluorogenic substrate. In the intact substrate, a quencher molecule dampens the fluorescence of a nearby fluorophore. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.
Materials:
-
SARS-CoV-2 Mpro: Recombinant main protease.
-
Fluorogenic Substrate: A peptide substrate containing a fluorescent reporter and a quencher, for example, (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH2.
-
Assay Buffer: Typically composed of 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Inhibitors: this compound and its analogs dissolved in an appropriate solvent (e.g., DMSO).
-
96-well plates: Black, flat-bottom plates suitable for fluorescence measurements.
-
Plate reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate.
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Varying concentrations of the inhibitor (e.g., this compound, Peptide-1a, Peptide-1b) are pre-incubated with a fixed concentration of Mpro in the assay buffer.
-
This pre-incubation step is typically carried out for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate to the enzyme-inhibitor mixture.
-
-
Fluorescence Monitoring:
-
The increase in fluorescence intensity over time is monitored using a plate reader. The excitation and emission wavelengths will depend on the specific fluorophore and quencher used in the substrate.
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase.
-
The percentage of Mpro inhibition is determined by comparing the reaction velocities in the presence of the inhibitor to the velocity of a control reaction without any inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the Mpro activity by 50%, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic equation).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the Mpro inhibition assay.
Caption: Workflow of the FRET-based Mpro inhibition assay.
References
validating the antiviral effect of UCI-1 in primary cells
A comprehensive search for the antiviral compound designated UCI-1 has yielded no publicly available data on its effects in primary cells, its mechanism of action, or any comparative studies against other antiviral agents.
The search results did provide general information on antiviral research, including the innate immune response mediated by Protein Kinase R (PKR), the impact of cellular activation on HIV-1 restriction factors, and the general mechanisms of action for various approved antiviral drugs. However, none of these results mentioned or provided data for a specific molecule identified as this compound.
Without any experimental data, it is not possible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols for its evaluation.
-
Create diagrams of its signaling pathways or experimental workflows.
It is possible that "this compound" is an internal designation for a novel compound that has not yet been publicly disclosed in scientific literature or other public domains. As such, the information required to generate the requested comparison guide is not accessible through publicly available sources.
Head-to-Head Comparison: Boceprevir versus UCI-1
A comprehensive analysis of two antiviral agents against Hepatitis C Virus.
Introduction
This guide provides a detailed comparison of boceprevir (B1684563) and a compound designated as UCI-1 for the treatment of Hepatitis C Virus (HCV) infection. Boceprevir is a well-documented, first-generation NS3/4A protease inhibitor that was approved for clinical use in combination with peginterferon alfa and ribavirin (B1680618) for the treatment of chronic HCV genotype 1 infection.[1][2][3] In contrast, a thorough search of the scientific literature and public databases reveals no specific antiviral agent or therapeutic compound publicly designated as "this compound" for the treatment of Hepatitis C or any other disease. The term "UCI" in the context of medical research appears to be primarily associated with the University of California, Irvine, which has been involved in HCV research, such as the development of diagnostic tests.[4][5]
Given the absence of data on this compound, this guide will focus on providing a comprehensive overview of boceprevir, including its mechanism of action, clinical efficacy, and experimental protocols from key clinical trials. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of antiviral therapies.
Boceprevir: A Detailed Profile
Boceprevir is an orally administered, direct-acting antiviral agent that was a significant advancement in the treatment of chronic HCV genotype 1 infection. It functions as a reversible, covalent inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, a crucial enzyme for viral replication.
Mechanism of Action
The Hepatitis C virus replicates by translating its RNA into a large polyprotein, which must be cleaved by proteases into smaller, functional proteins. The HCV NS3/4A serine protease is responsible for several of these critical cleavages. Boceprevir is a peptidomimetic ketoamide that binds to the active site of the NS3 protease, forming a reversible covalent bond with the active site serine residue (S139). This binding blocks the proteolytic activity of the enzyme, thereby preventing the maturation of viral proteins and inhibiting viral replication.
References
- 1. Boceprevir - Wikipedia [en.wikipedia.org]
- 2. Boceprevir: a protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Step Test For Hepatitis C Virus Infection Developed, University of California, Irvine Health Researchers Reveal - BioSpace [biospace.com]
- 5. UCI Health researchers develop one-step test for hepatitis C virus infection – UCI Consent 2 Contact [c2c.uci.edu]
Confirming the Intracellular Activity of UCI-1: A Comparative Analysis of SARS-CoV-2 Main Protease Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the University of California, Irvine Coronavirus Inhibitor-1 (UCI-1), a novel cyclic peptide inhibitor of the SARS-CoV-2 main protease (Mpro). While direct experimental data on the intracellular activity of this compound is not publicly available, this document summarizes its known in vitro performance and benchmarks it against established Mpro inhibitors with demonstrated intracellular efficacy.
Introduction to this compound: A Novel Inhibitor Class
This compound is a first-in-class cyclic peptide designed to mimic the natural substrate of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1] By binding to the Mpro active site, this compound aims to block the processing of viral polyproteins, thereby halting the viral life cycle. Its development represents a promising avenue for novel antiviral therapies against COVID-19.[1]
In Vitro Activity and Cytotoxicity of this compound
Initial studies have characterized the biochemical activity of this compound against purified Mpro and its effect on human cells.
Biochemical Potency: In a fluorescence-based enzymatic assay, this compound demonstrated inhibition of the SARS-CoV-2 Mpro with a half-maximal inhibitory concentration (IC50) of 160 µM.[1][2] This indicates that while it does inhibit the enzyme, its potency in a cell-free system is considered modest compared to other Mpro inhibitors.[1]
Cytotoxicity: Encouragingly, this compound has shown no significant cytotoxicity in human embryonic kidney (HEK-293) cells at concentrations up to 256 µM. This low toxicity profile is a favorable characteristic for a potential therapeutic agent.
Comparative Analysis of Intracellular Activity
A critical step in drug development is to determine if a compound can effectively reach its target within a human cell and exert its inhibitory effect. This is typically measured by a cell-based viral replication assay, which determines the half-maximal effective concentration (EC50) required to inhibit viral replication by 50%.
As of the latest available data, specific EC50 values for this compound from such cellular assays have not been reported in the public domain. However, to provide a benchmark for the expected performance of an effective intracellular Mpro inhibitor, the table below summarizes the reported intracellular activities of other well-characterized Mpro inhibitors.
| Inhibitor | Type | Target | Cell Line | EC50 (µM) |
| Nirmatrelvir | Small Molecule | Mpro | Vero E6 | 0.077 |
| GC376 | Prodrug | Mpro | Vero E6 | 0.96 |
| Boceprevir | Small Molecule | Mpro | Vero E6 | 2.21 |
This data is compiled from various studies and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
To determine the intracellular activity of a candidate inhibitor like this compound, a robust cell-based viral replication assay is essential. Below is a detailed methodology for a typical assay.
Cell-Based SARS-CoV-2 Replication Assay
Objective: To determine the concentration of an inhibitor required to inhibit SARS-CoV-2 replication in cultured cells by 50% (EC50).
Materials:
-
Vero E6 cells (or other susceptible cell lines like Calu-3)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 virus stock of a known titer
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C and 5% CO2.
-
Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.
-
Compound Treatment: After 24 hours, remove the old medium from the cells and add the diluted compound to the respective wells. Include a "no drug" control (vehicle only) and a "no virus" control.
-
Viral Infection: In a BSL-3 facility, infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for 48-72 hours at 37°C and 5% CO2.
-
Assessment of Viral-Induced Cytopathic Effect (CPE):
-
Visually inspect the cells under a microscope for signs of CPE.
-
Quantify cell viability using a reagent like CellTiter-Glo®, which measures ATP levels. The reduction in CPE corresponds to the antiviral activity of the compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams depict the Mpro signaling pathway and the experimental workflow for assessing intracellular antiviral activity.
Mechanism of Mpro inhibition by this compound.
Workflow for assessing intracellular antiviral activity.
Conclusion
This compound represents an innovative approach to inhibiting SARS-CoV-2 replication through a novel cyclic peptide structure. While its initial in vitro characterization is a crucial first step, the confirmation of its intracellular activity is paramount for its continued development as a potential therapeutic. The lack of publicly available data on its cellular efficacy highlights the need for further research to ascertain its true potential. By comparing its future intracellular performance against established Mpro inhibitors, the scientific community can better evaluate its promise in the fight against COVID-19.
References
Safety Operating Guide
Proper Disposal Procedures for UCI-1 (University of California, Irvine Coronavirus Inhibitor-1)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
This document provides essential safety and logistical information for the proper handling and disposal of UCI-1, a cyclic peptide inhibitor of the SARS-CoV-2 main protease (Mpro). Adherence to these procedures is critical for maintaining laboratory safety and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
While specific hazard data for this compound is not extensively published, as a synthesized peptide, it should be handled with standard laboratory precautions. Personal Protective Equipment (PPE) is mandatory when working with this compound in solid (lyophilized powder) or solution form.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant | Prevents skin contact and contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne powder. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a fume hood or biosafety cabinet | Recommended when handling the lyophilized powder to prevent inhalation. |
In the event of a spill, contain the material to a small area. For liquid spills, use an absorbent material. For solid spills, carefully sweep to avoid generating dust. The contaminated area should be decontaminated and thoroughly washed.
This compound Disposal Procedures
As a laboratory-synthesized cyclic peptide, this compound waste, including contaminated labware and unused solutions, must be disposed of as chemical waste. Adherence to institutional and local regulations is paramount.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including vials, pipette tips, gloves, and absorbent materials from spill cleanups, must be segregated from general waste.
-
Waste Container: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound (University of California, Irvine Coronavirus Inhibitor-1)," and the accumulation start date.
-
Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Pickup Request: Once the container is full or has reached the maximum accumulation time allowed by your institution (typically within 6 months), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[1][2]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the sink or in regular trash.[1][2]
-
DO NOT attempt to neutralize this compound with other chemicals unless it is part of a validated and approved institutional protocol.
Experimental Protocols
The following are summaries of key experimental protocols associated with this compound, based on published research.
Synthesis of this compound
The synthesis of this compound is a complex, multi-step process involving solid-phase peptide synthesis (SPPS). A detailed, step-by-step protocol can be found in the supplementary information of the primary research publication by Kreutzer et al. The general workflow is as follows:
Experimental Workflow for this compound Synthesis:
Caption: A simplified workflow for the synthesis of the cyclic peptide this compound.
In Vitro SARS-CoV-2 Mpro Inhibition Assay
This assay is used to determine the inhibitory activity of this compound against the SARS-CoV-2 main protease.
Materials and Reagents:
| Component | Description |
| SARS-CoV-2 Mpro | Recombinant main protease enzyme. |
| Fluorogenic Substrate | A peptide substrate that fluoresces upon cleavage by Mpro. |
| Assay Buffer | Buffer solution to maintain optimal pH and conditions for the enzyme. |
| This compound | Test inhibitor at various concentrations. |
| 96-well Plate | For conducting the assay in a high-throughput format. |
| Plate Reader | To measure fluorescence intensity. |
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: Add SARS-CoV-2 Mpro to the wells of the 96-well plate, followed by the addition of the this compound dilutions. Incubate for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation: Add the fluorogenic Mpro substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the Mpro activity.
-
Data Analysis: Plot the Mpro activity against the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
SARS-CoV-2 Main Protease (Mpro) Signaling Pathway
This compound functions by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. This enzyme is crucial for the viral life cycle. The virus produces large polyproteins that must be cleaved into individual functional non-structural proteins (nsps) to form the viral replication and transcription complex. Mpro is responsible for the majority of these cleavage events. By inhibiting Mpro, this compound prevents the maturation of these essential viral proteins, thereby halting viral replication.
Caption: The inhibitory action of this compound on the SARS-CoV-2 replication cycle.
References
Standard Operating Procedure: Handling and Disposal of UCI-1
This document provides essential safety and logistical information for the handling and disposal of UCI-1, a potent neurotoxic agent. All personnel must be trained on this SOP and the accompanying Safety Data Sheet (SDS) before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly toxic compound that can cause severe neurological damage upon inhalation, ingestion, or skin contact. It is also classified as a suspected carcinogen and reproductive toxin. Strict adherence to the prescribed personal protective equipment is mandatory to mitigate exposure risks.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications |
| Respiratory | Full-face respirator with supplied air | Must be NIOSH-approved. A chemical cartridge respirator is not sufficient. |
| Hands | Double-gloving: inner nitrile, outer butyl rubber gloves | Inner gloves to be tucked under the cuff of the lab coat. Outer gloves to extend over the cuff. |
| Eyes | Full-face respirator provides eye protection | No separate safety glasses or goggles are required when using a full-face respirator. |
| Body | Chemical-resistant disposable coveralls | To be worn over personal clothing and a standard lab coat. |
| Feet | Chemical-resistant, steel-toed boots with boot covers | Boot covers must be worn to prevent contamination of footwear. |
Engineering Controls and Laboratory Setup
All work with this compound must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). The fume hood must be equipped with a HEPA filter for the exhaust. A designated and clearly marked "this compound Handling Area" must be established within the laboratory.
Table 2: Engineering Controls for this compound Handling
| Control Type | Requirement | Verification Frequency |
| Primary Containment | Certified Chemical Fume Hood | Annually |
| Ventilation | Minimum face velocity of 100 fpm | Before each use |
| Emergency Equipment | Eyewash station and safety shower | Weekly |
| Monitoring | Continuous air monitoring for this compound | During all handling procedures |
Step-by-Step Handling Protocol
The following protocol outlines the safe handling of this compound from preparation to the initial stages of waste management.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in Table 1.
-
Prepare all necessary equipment and reagents within the designated this compound Handling Area.
-
Place a plastic-backed absorbent liner on the work surface of the fume hood.
-
-
Handling:
-
Work with the smallest possible quantities of this compound.
-
Keep all containers of this compound tightly sealed when not in use.
-
Use dedicated, labeled glassware and equipment for all work with this compound.
-
Avoid the use of sharps where possible. If sharps must be used, they must be disposed of in a designated sharps container for this compound waste.
-
-
Post-Handling Decontamination:
-
Decontaminate all surfaces and equipment within the fume hood using a 10% bleach solution, followed by a rinse with 70% ethanol.
-
Carefully remove outer gloves and dispose of them in the designated this compound solid waste container.
-
Remove disposable coveralls and boot covers and dispose of them in the same waste container.
-
Remove the full-face respirator and inner gloves.
-
Wash hands thoroughly with soap and water.
-
Waste Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to the following procedures.
Table 3: this compound Waste Segregation and Disposal
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, and puncture-resistant container | To be collected by the institution's hazardous waste management team. |
| Liquid Waste | Labeled, shatter-proof, and sealed container | To be collected by the institution's hazardous waste management team. |
| Sharps Waste | Labeled, puncture-proof sharps container | To be collected by the institution's hazardous waste management team. |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up the spill unless you are trained and equipped to do so.
Visual Workflow for Handling this compound
The following diagram illustrates the procedural flow for the safe handling of this compound.
Caption: Procedural workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
